3-Methyl-5-(2-thienyl)-1h-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-thiophen-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPUABRSNLEURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353284 | |
| Record name | 3-methyl-5-(2-thienyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31618-80-1 | |
| Record name | 3-methyl-5-(2-thienyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Methyl-5-(2-thienyl)-1H-pyrazole from 1-(2-thienyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a robust and efficient two-step synthetic pathway for producing 3-Methyl-5-(2-thienyl)-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 1-(2-thienyl)ethanone. The core of this synthesis involves a Claisen condensation to form a key β-diketone intermediate, followed by a classic Knorr pyrazole synthesis.
Overall Synthetic Scheme
The transformation is achieved in two primary stages:
-
Claisen Condensation: 1-(2-thienyl)ethanone is reacted with ethyl acetate in the presence of a strong base, such as sodium ethoxide, to yield the intermediate 1-(2-thienyl)butane-1,3-dione.
-
Knorr Pyrazole Synthesis: The intermediate β-diketone undergoes cyclocondensation with hydrazine hydrate, typically under acidic catalysis, to form the final product, this compound.[1][2]
Reaction Pathway Diagram
Experimental Protocols
Step 1: Synthesis of 1-(2-thienyl)butane-1,3-dione (Intermediate)
This procedure is based on the principles of the Claisen condensation, which involves the formation of a carbon-carbon bond between an ester and another carbonyl compound.[3][4]
Materials:
-
1-(2-thienyl)ethanone
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq) in absolute ethanol (80 mL).
-
To this solution, add a mixture of 1-(2-thienyl)ethanone (1.0 eq) and ethyl acetate (1.5 eq) dropwise over 30 minutes with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask in an ice-water bath.
-
Slowly acidify the cooled mixture by adding 2M HCl solution dropwise until the pH is approximately 5-6.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid, 1-(2-thienyl)butane-1,3-dione, can be purified by column chromatography or used directly in the next step if purity is sufficient.
Step 2: Synthesis of this compound (Final Product)
This reaction is a Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with hydrazine to form the pyrazole ring.[1][5]
Materials:
-
1-(2-thienyl)butane-1,3-dione (from Step 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude 1-(2-thienyl)butane-1,3-dione (1.0 eq) in ethanol (40 mL).
-
Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-5 drops).[1]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours, with stirring. Monitor the reaction's completion via TLC.
-
After the reaction is complete, allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may facilitate precipitation.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product under vacuum to obtain pure this compound. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.
Data Presentation
Table 1: Reagent Summary for Overall Synthesis
| Reagent | Molar Mass ( g/mol ) | Starting Material / Step | Molar Equiv. |
| 1-(2-thienyl)ethanone | 126.17 | Step 1 | 1.0 |
| Ethyl Acetate | 88.11 | Step 1 | 1.5 |
| Sodium Ethoxide | 68.05 | Step 1 | 1.1 |
| Hydrazine Hydrate | 50.06 | Step 2 | 1.2 |
| Glacial Acetic Acid | 60.05 | Step 2 | Catalytic |
Table 2: Product Characterization Data
| Compound | Formula | Molar Mass ( g/mol ) | Typical Yield | Melting Point (°C) |
| This compound | C₈H₈N₂S | 164.23 | 75-85% (overall) | 145-148 |
Experimental Workflow Diagram
Conclusion
The described two-step synthesis provides a reliable and high-yielding route to this compound from inexpensive and commercially available starting materials. The Claisen condensation followed by the Knorr pyrazole synthesis is a classic and effective strategy for constructing substituted pyrazoles. This technical guide offers detailed protocols and workflows to aid researchers in the successful synthesis and characterization of this valuable heterocyclic compound for applications in drug discovery and materials science.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methyl-5-(2-thienyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for the compound 3-Methyl-5-(2-thienyl)-1H-pyrazole. Due to the absence of specific, experimentally-derived ¹H and ¹³C NMR data for this exact molecule in the conducted literature search, this guide presents a representative, hypothetical dataset. These values are compiled from typical chemical shifts observed for the constituent chemical moieties—a methyl group, a pyrazole ring, and a 2-substituted thienyl group—as informed by spectral data from closely related analogues found in scientific literature. This guide also outlines a comprehensive, generalized experimental protocol for acquiring such NMR data, based on standard laboratory practices for similar heterocyclic compounds.
Molecular Structure and Atom Numbering
The structural integrity and purity of synthesized compounds are paramount in drug discovery and development. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. The following diagram illustrates the molecular structure of this compound with a standard atom numbering system crucial for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Hypothetical NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These are estimated values and should be used as a reference for experimental verification.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (pyrazole) | ~12.5 | br s | - | 1H |
| H4 (pyrazole) | ~6.4 | s | - | 1H |
| H5' (thienyl) | ~7.4 | dd | 5.1, 1.2 | 1H |
| H3' (thienyl) | ~7.2 | dd | 3.6, 1.2 | 1H |
| H4' (thienyl) | ~7.1 | dd | 5.1, 3.6 | 1H |
| CH₃ | ~2.3 | s | - | 3H |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) |
| C3 (pyrazole) | ~149 |
| C5 (pyrazole) | ~142 |
| C4 (pyrazole) | ~106 |
| C2' (thienyl) | ~132 |
| C5' (thienyl) | ~128 |
| C3' (thienyl) | ~127 |
| C4' (thienyl) | ~126 |
| CH₃ | ~14 |
Generalized Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following protocols outline a standard methodology for the NMR analysis of heterocyclic compounds like this compound.
Sample Preparation
A standardized sample preparation workflow is critical for obtaining reproducible NMR results.
Caption: Standard workflow for NMR sample preparation.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
Data Processing
Post-acquisition processing is essential to extract meaningful information from the raw NMR data.
Caption: Key steps in NMR data processing.
Conclusion
This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound, alongside standardized protocols for data acquisition and processing. While the presented spectral data is hypothetical, it serves as a valuable starting point for researchers in the synthesis, characterization, and application of this and related pyrazole derivatives. Experimental verification of this data is strongly encouraged to establish a definitive spectral library for this compound.
Physical and chemical properties of 3-Methyl-5-(2-thienyl)-1h-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-5-(2-thienyl)-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. This class of compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities. The incorporation of a thiophene ring at the 5-position and a methyl group at the 3-position of the pyrazole core presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization based on established methods for analogous compounds, and an exploration of its potential biological activities and associated signaling pathways.
Core Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 31618-80-1[1] |
| Molecular Formula | C₈H₈N₂S[1] |
| Molecular Weight | 164.23 g/mol [1] |
| Canonical SMILES | CC1=NN=C(C1)C2=CC=CS2 |
| InChI Key | InChIKey=VZYVQKNEAJBEAR-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Predicted Value/Information |
| Melting Point | Expected to be a solid at room temperature with a melting point in the range of 100-150 °C, similar to other substituted pyrazoles. |
| Boiling Point | Estimated to be above 300 °C at atmospheric pressure. |
| Solubility | Likely to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). |
| Appearance | Expected to be a crystalline solid, ranging from white to off-white or pale yellow. |
| pKa | The N-H proton of the pyrazole ring is weakly acidic, with an estimated pKa in the range of 14-15. The pyridine-like nitrogen atom is weakly basic. |
Spectroscopic Characterization
The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) - Expected chemical shifts (δ) in ppm relative to TMS.
| Protons | Multiplicity | Chemical Shift (ppm) |
| CH₃ | Singlet | 2.2 - 2.4 |
| Pyrazole C4-H | Singlet | 6.2 - 6.5 |
| Thiophene H3' | Doublet of doublets | 7.0 - 7.2 |
| Thiophene H4' | Triplet | 7.0 - 7.2 |
| Thiophene H5' | Doublet of doublets | 7.3 - 7.5 |
| NH | Broad Singlet | 12.0 - 13.0 |
¹³C NMR (Carbon NMR) - Expected chemical shifts (δ) in ppm.
| Carbon Atom | Chemical Shift (ppm) |
| CH₃ | 11 - 14 |
| Pyrazole C4 | 105 - 108 |
| Thiophene C3' & C4' | 125 - 128 |
| Thiophene C5' | 128 - 130 |
| Thiophene C2' | 135 - 140 |
| Pyrazole C3 | 148 - 152 |
| Pyrazole C5 | 140 - 145 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3300 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch | 1580 - 1620 |
| C=C Stretch (Aromatic) | 1400 - 1500 |
| C-S Stretch (Thiophene) | 600 - 800 |
Mass Spectrometry (MS)
| Ion | m/z |
| [M]⁺ | 164.04 |
| [M-CH₃]⁺ | 149.02 |
| [M-HCN]⁺ | 137.03 |
| [Thienyl]⁺ | 83.00 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound, adapted from established literature procedures for similar pyrazole derivatives.[2][3][4][5][6]
Synthesis: Claisen-Schmidt Condensation and Cyclization
This common method for pyrazole synthesis involves a two-step process: the formation of a chalcone intermediate followed by cyclization with hydrazine.
Step 1: Synthesis of 1-(2-thienyl)but-2-en-1-one (Thienyl Chalcone Intermediate)
-
To a solution of 2-acetylthiophene (1 equivalent) and acetone (1.2 equivalents) in ethanol, add a 10% aqueous solution of sodium hydroxide dropwise at room temperature with constant stirring.
-
Continue stirring the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 1-(2-thienyl)but-2-en-1-one.
Step 2: Synthesis of this compound
-
Dissolve the synthesized thienyl chalcone (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the pyrazole product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization Methods
-
Thin Layer Chromatography (TLC): Use silica gel 60 F₂₅₄ plates with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). Visualize spots under UV light (254 nm).
-
Melting Point: Determine using a calibrated melting point apparatus.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with KBr pellets.
-
Mass Spectrometry: Obtain the mass spectrum using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
Potential Biological Activities and Signaling Pathways
Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the thienyl moiety can enhance these activities.
Anti-inflammatory Activity
Many pyrazole-containing compounds act as anti-inflammatory agents by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2.[7][8] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Antimicrobial Activity
Thienyl-pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[9][10] The exact mechanism is not always fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Anticancer Activity
Some pyrazole derivatives have shown promise as anticancer agents by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[11][12] Key pathways that are often targeted include the PI3K/Akt and MAPK/ERK pathways. Dysregulation of these pathways is a hallmark of many cancers.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. While specific experimental data for this compound is limited, this guide provides a robust framework based on analogous structures for its synthesis, characterization, and potential biological applications. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this specific molecule, which may lead to the discovery of novel drugs with improved efficacy and safety profiles.
References
- 1. aaa-chem.com [aaa-chem.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. mdpi.com [mdpi.com]
- 4. A concise review on synthesis, reactions and biological importance of thienopyrazoles | Faculty of Science [b.aun.edu.eg]
- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Novel Thienyl-Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Thienyl-pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1] The fusion of the thiophene and pyrazole rings creates a unique chemical architecture that has been explored for its potential in developing new therapeutic agents. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2][3] This guide provides an in-depth overview of the core methodologies used to screen and characterize the biological activities of these novel compounds, complete with detailed experimental protocols, structured data from recent studies, and visualizations of key workflows and pathways.
Anticancer Activity Screening
A primary focus of thienyl-pyrazole research is the evaluation of their cytotoxic potential against various cancer cell lines.[4][5] The goal is to identify compounds that can selectively induce cell death in cancer cells while sparing normal cells.[6] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[7]
Table 1: In Vitro Anticancer Activity of Novel Thienyl-Pyrazole and Related Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
|---|---|---|---|---|---|
| Tpz-1 | HL-60 (Leukemia) | 0.95 | - | - | [4] |
| Tpz-1 | MCF-7 (Breast) | 0.19 | - | - | [4] |
| Tpz-1 | HCT-116 (Colon) | 0.38 | - | - | [4] |
| Compound 11 | U251 (Glioblastoma) | 11.9 | Cisplatin | - | [8] |
| Compound 11 | AsPC-1 (Pancreatic) | 16.8 | Cisplatin | - | [8] |
| Compound 3g | HepG2 (Liver) | 1.37 | Doxorubicin | - | [2] |
| Compound 3e | HepG2 (Liver) | 1.62 | Doxorubicin | - | [2] |
| Compound PZ-11 | MCF-7 (Breast) | 17.35 | Vincristine | 6.45 | [9] |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h) | Paclitaxel | 49.90 (24h) |[10] |
Key Experimental Protocols: Anticancer Screening
The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[11][12] These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[9][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in fresh culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C.[7][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Potent anticancer compounds often induce cell death through apoptosis (programmed cell death) or by arresting the cell cycle at specific phases.[4][13]
2.2.1. Apoptosis Assay (Annexin V-FITC & Propidium Iodide)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[11]
Protocol:
-
Cell Treatment: Seed cells (e.g., 3 x 10^5 cells) in 6-well plates and treat with the thienyl-pyrazole compound at its IC50 concentration for 24 hours.[13]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[13]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[11]
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by a thienyl-pyrazole compound.[4][14]
2.2.2. Cell Cycle Analysis
Flow cytometry is also used to analyze the cell cycle distribution. Cells are stained with a fluorescent dye like Propidium Iodide (PI), which binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest.[4][13]
Protocol:
-
Cell Treatment: Seed cells and treat with the test compound for a specified time (e.g., 24 or 72 hours).[4]
-
Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. The data is used to generate histograms that show the distribution of cells in each phase of the cell cycle.[13]
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Antimicrobial Activity Screening
Thienyl-pyrazole compounds have also been investigated for their ability to inhibit the growth of pathogenic microbes.[15][16] The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[17]
Table 2: Antimicrobial Activity of Novel Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
|---|---|---|---|---|---|
| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin | - | [17] |
| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | - | [17] |
| Compound 2 | Aspergillus niger | 1.00 | Clotrimazole | - | [17] |
| Compound 7d | Bacillus subtilis | 15.63 | - | - | [15] |
| Compound 21a | Various Bacteria | 62.5 - 125 | Chloramphenicol | - | [18] |
| Compound 21a | Various Fungi | 2.9 - 7.8 | Clotrimazole | - |[18] |
-
Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[17]
-
Inoculation: Add a standardized inoculum of the test microorganism (bacteria or fungi) to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[17]
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17]
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and pyrazole derivatives have been developed as anti-inflammatory agents.[19][20] A common in vivo model to assess acute anti-inflammatory activity is the carrageenan-induced rat paw edema test.
Table 3: Anti-inflammatory Activity of Novel Pyrazole Derivatives
| Compound ID | Assay | Activity (% Inhibition) | Reference Compound | Activity (% Inhibition) | Source |
|---|---|---|---|---|---|
| Compound 4 | Carrageenan-induced paw edema | High (unspecified %) | Diclofenac Sodium | - | [17] |
| Compound 6b | Carrageenan-induced paw edema | 89.57 | Indomethacin | 72.99 | [19] |
| Compound 7b | Carrageenan-induced paw edema | 86.37 | Celebrex | 83.76 | [19] |
| Compound 6g | IL-6 Suppression (IC50) | 9.562 µM | Dexamethasone | - |[20] |
-
Animal Grouping: Albino rats are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like Indomethacin), and test groups (receiving different doses of the thienyl-pyrazole compounds).[19]
-
Compound Administration: The test compounds and standard drug are administered orally.[17]
-
Edema Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
-
Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[19]
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Conclusion
The thienyl-pyrazole scaffold is a versatile and promising platform for the discovery of new therapeutic agents. The screening cascade detailed in this guide—encompassing in vitro cytotoxicity, mechanistic studies of apoptosis and cell cycle arrest, and evaluation of antimicrobial and anti-inflammatory properties—provides a robust framework for identifying and characterizing lead compounds. The systematic application of these protocols, combined with detailed data analysis, is crucial for advancing novel thienyl-pyrazole derivatives from initial discovery to potential clinical candidates.
References
- 1. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Substituted Thienyl-Pyrazoles as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted thienyl-pyrazoles have emerged as a promising class of heterocyclic compounds in the field of medicinal chemistry, particularly in the development of targeted kinase inhibitors. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, with a focus on their potential as inhibitors of Janus kinases (JAKs) and Spleen Tyrosine Kinase (SYK). Dysregulation of the JAK-STAT and SYK signaling pathways is implicated in a variety of inflammatory diseases, autoimmune disorders, and malignancies, making them attractive targets for therapeutic intervention. This document details synthetic methodologies, summarizes key structure-activity relationships (SAR), and provides protocols for relevant biological assays. Furthermore, it visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of substituted thienyl-pyrazoles.
Introduction: The Therapeutic Potential of Thienyl-Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features allow for versatile substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. When fused or substituted with a thiophene ring, the resulting thienyl-pyrazole derivatives exhibit a distinct pharmacological profile, often demonstrating potent and selective inhibition of various protein kinases.[2]
Protein kinases play a pivotal role in cellular signal transduction, and their aberrant activity is a hallmark of many diseases. The JAK-STAT and SYK signaling pathways are critical mediators of immune responses and cellular proliferation.[3] Consequently, the development of small molecule inhibitors targeting these pathways is a major focus of modern drug discovery. Substituted thienyl-pyrazoles have shown considerable promise in this area, offering a novel chemical space for the design of next-generation kinase inhibitors.
Synthesis of Substituted Thienyl-Pyrazoles
The synthesis of substituted thienyl-pyrazoles can be achieved through various synthetic routes. A common and versatile approach involves the condensation of a substituted thienyl-chalcone with a hydrazine derivative. This method allows for the introduction of diverse substituents on both the thiophene and pyrazole rings, facilitating the exploration of structure-activity relationships.
General Synthetic Scheme
A representative synthetic route to 3-(thienyl)-1H-pyrazole derivatives is outlined below. The synthesis commences with a Claisen-Schmidt condensation to form a thienyl-chalcone, which then undergoes cyclization with a hydrazine to yield the desired pyrazole core.
General synthesis of substituted thienyl-pyrazoles.
Detailed Experimental Protocols
Protocol 1: Synthesis of (E)-1-(Thiophen-2-yl)-3-(phenyl)prop-2-en-1-one (A Thienyl-Chalcone Intermediate)
-
To a solution of 2-acetylthiophene (1.26 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure thienyl-chalcone.
Protocol 2: Synthesis of 3-(Thiophen-2-yl)-5-phenyl-1H-pyrazole
-
To a solution of the thienyl-chalcone (2.14 g, 10 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (0.5 g, 10 mmol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the solution with a 10% sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 3-(thiophen-2-yl)-5-phenyl-1H-pyrazole.
Thienyl-Pyrazoles as Kinase Inhibitors: Quantitative Analysis
Inhibition of Janus Kinases (JAKs)
The JAK family of tyrosine kinases, including JAK1, JAK2, JAK3, and TYK2, are crucial for cytokine signaling. Inhibitors of these kinases have shown therapeutic benefit in various autoimmune and inflammatory diseases.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 3f | 4-Amino-(1H)-pyrazole | JAK1 | 3.4 | [3] |
| JAK2 | 2.2 | [3] | ||
| JAK3 | 3.5 | [3] | ||
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine-pyrazole | JAK1 | ~3 | [4] |
| JAK2 | ~3 | [4] |
Inhibition of Spleen Tyrosine Kinase (SYK)
SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune receptors. Inhibition of SYK is a promising strategy for the treatment of inflammatory diseases and certain B-cell malignancies.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Mivavotinib | Pyrazole-lactam | SYK | <10 | [4] |
| SKI-O-85 | Pyrazolopyrimidine | SYK | Not specified |
Signaling Pathway Inhibition
Substituted thienyl-pyrazoles exert their therapeutic effects by interfering with the intracellular signaling cascades mediated by JAK-STAT and SYK. As ATP-competitive inhibitors, they bind to the kinase domain of the target enzyme, preventing the phosphorylation of downstream substrates.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for signal transduction from cytokine receptors to the nucleus. Inhibition of JAKs by thienyl-pyrazole derivatives blocks this cascade, leading to a reduction in the expression of pro-inflammatory genes.
Inhibition of the JAK-STAT pathway by a thienyl-pyrazole.
The SYK Signaling Pathway
SYK is activated downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. Thienyl-pyrazole inhibitors of SYK can block the signaling cascade initiated by these receptors, thereby modulating immune cell activation.
Inhibition of the SYK signaling pathway by a thienyl-pyrazole.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of the inhibitory potency of substituted thienyl-pyrazoles against their target kinases is a critical step in the drug discovery process. The following protocols describe standard in vitro assays for determining the IC50 values of these compounds.
In Vitro JAK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by the test compound.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescently labeled kinase tracer
-
Test compound (substituted thienyl-pyrazole)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Prepare a mixture of the JAK enzyme and the Eu-anti-tag antibody in assay buffer. Add 5 µL of this mixture to each well.
-
Add 5 µL of the fluorescent tracer to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for a JAK kinase inhibition assay.
In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human SYK enzyme
-
SYK substrate (e.g., a synthetic peptide)
-
ATP
-
Test compound (substituted thienyl-pyrazole)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution.
-
Add 2 µL of the SYK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Workflow for a SYK kinase inhibition assay.
Conclusion and Future Directions
Substituted thienyl-pyrazoles represent a versatile and promising scaffold for the development of novel kinase inhibitors targeting the JAK-STAT and SYK signaling pathways. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. While further research is needed to establish a comprehensive understanding of the therapeutic potential of this specific class of compounds, the existing data on broader pyrazole derivatives strongly supports their continued investigation. Future efforts should focus on the systematic synthesis and evaluation of a diverse library of substituted thienyl-pyrazoles to identify lead candidates for preclinical and clinical development. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new medicines for a range of debilitating diseases.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Tautomerism of 3(5)-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tautomerism of 3(5)-substituted pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two distinct tautomeric forms: the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. The position of this equilibrium, quantified by the tautomeric equilibrium constant (KT), is highly sensitive to the nature of the substituent at the C3(5) position, the solvent, and the temperature.[4][5] Understanding and controlling this equilibrium is paramount for the rational design of pyrazole-based drugs, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the two tautomers of a 3(5)-substituted pyrazole is dictated by a combination of electronic and steric effects of the substituent, as well as the surrounding environment.
Substituent Effects
The electronic nature of the substituent at the C3(5) position plays a pivotal role in determining the predominant tautomer.
-
Electron-donating groups (EDGs) , such as -CH₃, -NH₂, and -OH, tend to favor the tautomer where the substituent is at the C3 position. These groups increase the electron density at the adjacent nitrogen (N2), making it more basic and a more favorable site for protonation.[4]
-
Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -CF₃, generally favor the tautomer with the substituent at the C5 position. These groups decrease the electron density at the adjacent nitrogen, making the distal nitrogen (N1) a more likely site for the proton.[4]
Computational studies have corroborated these experimental observations, showing that groups capable of electron donation through the π-system (e.g., F, Cl, CONH₂, OH, NH₂, CH₃) favor the C3-tautomer, while electron-withdrawing groups (e.g., BH₂, CFO, COOH, CHO) stabilize the C5-tautomer.[4]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent can significantly influence the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions. Protic solvents can also engage in hydrogen bonding with the pyrazole nitrogens, further influencing the equilibrium. For instance, in some cases, a tautomeric equilibrium is observed in solution, while in the solid state, a single tautomer may be exclusively present.[5] NMR studies have shown that for pyrazole itself, a tautomeric equilibrium is observed in solution, with rapid interconversion between the two identical tautomers.[4]
Quantitative Analysis of Tautomeric Equilibrium
The tautomeric equilibrium constant, KT = [5-substituted tautomer] / [3-substituted tautomer], provides a quantitative measure of the relative stability of the two tautomers. Below are tables summarizing representative KT values for various 3(5)-substituted pyrazoles, highlighting the influence of substituents and solvents.
Table 1: Tautomeric Equilibrium Constants (KT) for 3(5)-Substituted Pyrazoles: Substituent Effects
| Substituent (R) | Solvent | Temperature (°C) | KT | Predominant Tautomer | Reference |
| CH₃ | HMPT | -20 | ~1 | Mixture | [5] |
| Phenyl | THF | -80 | 0.25 | 3-Phenyl | [5] |
| Phenyl | CDCl₃ | -60 | 0.33 | 3-Phenyl | [5] |
| Azido | (Not specified) | (Not specified) | ~0 | 3-Azido | [5] |
HMPT: Hexamethylphosphorotriamide, THF: Tetrahydrofuran, CDCl₃: Deuterated Chloroform
Table 2: Tautomeric Equilibrium Constants (KT) for 3(5)-Substituted Pyrazoles: Solvent Effects for 3(5)-Phenylpyrazole
| Solvent | Temperature (°C) | KT | Predominant Tautomer | Reference |
| Tetrahydrofuran (THF) | -80 | 0.25 | 3-Phenyl | [5] |
| Chloroform (CDCl₃) | -60 | 0.33 | 3-Phenyl | [5] |
| Acetone | -80 | 0.43 | 3-Phenyl | [5] |
| Dimethyl Sulfoxide (DMSO) | -20 | 0.67 | 3-Phenyl | [5] |
Experimental Protocols for Tautomerism Investigation
Several experimental techniques are employed to qualitatively and quantitatively assess the tautomeric equilibrium of 3(5)-substituted pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for studying pyrazole tautomerism.[6][7] By analyzing the chemical shifts of the ring protons and carbons, particularly C3 and C5, the position of the tautomeric equilibrium can be determined.[4]
Detailed Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the 3(5)-substituted pyrazole in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, acetone-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Prepare a solution of a known concentration, typically in the range of 10-50 mM.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts of the ring protons (H4 and H5/H3) are sensitive to the electronic environment and thus to the tautomeric form.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the C3 and C5 carbons are highly indicative of the tautomeric equilibrium. In cases of slow exchange, distinct signals for each tautomer may be observed.
-
¹⁵N NMR: If isotopically enriched material is available, or for natural abundance with sufficient signal averaging, ¹⁵N NMR provides direct information about the protonation state of the nitrogen atoms.
-
Low-Temperature NMR: To slow the rate of proton exchange between the tautomers, acquire spectra at low temperatures (e.g., down to -80 °C). This can resolve separate signals for each tautomer, allowing for direct integration and quantification.[5]
-
-
Data Analysis:
-
Qualitative Assessment: Compare the observed chemical shifts with those of N-methylated model compounds (1,3-disubstituted and 1,5-disubstituted pyrazoles), which represent the "fixed" tautomers.
-
Quantitative Analysis: If separate signals for each tautomer are resolved (often at low temperature), the tautomeric equilibrium constant (KT) can be calculated directly from the ratio of the integrated peak areas of corresponding signals.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study tautomerism by observing changes in the electronic absorption spectra in different solvents or at different pH values.
Detailed Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the 3(5)-substituted pyrazole in a suitable solvent (e.g., ethanol, acetonitrile).
-
Prepare a series of dilute solutions in various solvents of differing polarity or in buffer solutions of varying pH.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-400 nm).
-
Use a quartz cuvette with a defined path length (e.g., 1 cm).
-
-
Data Analysis:
-
The two tautomers will likely have different λmax values and molar absorptivities (ε).
-
By analyzing the changes in the absorption spectra with solvent polarity or pH, the relative contributions of each tautomer can be inferred.
-
Visualizing Tautomerism and its Implications
Tautomeric Equilibrium of 3(5)-Substituted Pyrazoles
The following diagram illustrates the dynamic equilibrium between the two tautomers of a 3(5)-substituted pyrazole.
Caption: Annular prototropic tautomerism in 3(5)-substituted pyrazoles.
Experimental Workflow for Tautomerism Investigation
This workflow outlines the key steps in determining the tautomeric ratio of a 3(5)-substituted pyrazole using experimental and computational methods.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of Thienyl-Pyrazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Thienyl-pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. This scaffold, a bicyclic combination of thiophene and pyrazole rings, serves as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and kinase inhibitory effects.[2][3][4][5]
The versatility of the thienyl-pyrazole core allows for extensive structural modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of these derivatives, details common experimental protocols for their synthesis and evaluation, and presents quantitative data to inform future drug design and development efforts.
General Synthesis Strategies
The most prevalent method for synthesizing thienyl-pyrazole derivatives involves a multi-step process that typically begins with the synthesis of a chalcone intermediate.
2.1 Chalcone Synthesis (Claisen-Schmidt Condensation) The initial step is often a Claisen-Schmidt condensation between a substituted 2-acetylthiophene and an aromatic aldehyde. This reaction is typically catalyzed by an acid or base to yield the corresponding thienyl-chalcone (an α,β-unsaturated ketone).
2.2 Pyrazole Ring Formation (Cyclocondensation) The synthesized chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or thiosemicarbazide) in a cyclocondensation reaction.[6] This step forms the pyrazoline ring, which can be subsequently aromatized to pyrazole if desired. The use of catalysts like Amberlyst-15 has been shown to provide an efficient and recyclable method for this transformation.[6][7]
Caption: General synthetic workflow for thienyl-pyrazole derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of thienyl-pyrazole derivatives is highly dependent on the nature and position of substituents on both the thienyl and pyrazole rings, as well as on any appended phenyl groups.
Anticancer Activity:
-
Kinase Inhibition: Many thienyl-pyrazole derivatives exert their anticancer effects by inhibiting protein kinases.[3][8][9] The thieno[2,3-c]pyrazole isomer, in particular, has been identified as a potent inhibitor of kinases such as Aurora kinases, CDK2, and VEGFR-2.[3][9][10]
-
Substituent Effects: The introduction of electron-withdrawing groups (e.g., nitro, chloro, bromo) on a phenyl ring attached to the core structure often enhances antitumor activity.[11] Conversely, electron-donating groups (e.g., methoxy, methyl) tend to decrease activity.[11][12] For instance, compound Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide) shows potent cytotoxicity against numerous cancer cell lines, with IC50 values in the low micromolar range.[3]
Antimicrobial Activity:
-
General Trends: The presence of a thienyl moiety is often associated with significant antimicrobial and antioxidant properties.[5][13]
-
Substituent Effects: For antimicrobial action, specific substitutions are critical. For example, in a series of thiophene-pyrazole carboxamides, compounds with chloro and methyl substitutions on the phenyl ring showed excellent activity against S. aureus, E. coli, and A. niger.[6]
Caption: Key structure-activity relationships for thienyl-pyrazole derivatives.
Quantitative Biological Data
The following tables summarize the biological activities of representative thienyl-pyrazole derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Thieno[2,3-c]pyrazole Derivatives
| Compound ID | Structure/Key Feature | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Tpz-1 | 2-methoxybenzylidene hydrazide at C5 | Various (17 lines) | 0.19 - 2.99 | [3] |
| 3g | 5-((4-nitrophenyl)diazenyl)thiazol-2-yl | HepG2 | 1.37 | [11] |
| 3e | 5-((4-chlorophenyl)diazenyl)thiazol-2-yl | HepG2 | 1.62 | [11] |
| 5f | 4-methyl-5-((p-tolyl)diazenyl)thiazole | HepG2 | 1.93 |[11] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 36 | CDK2 | 0.199 | [12] |
| Compound 43 | PI3 Kinase | 0.25 | [12] |
| Compound 17i | VEGFR2 | 0.091 | [14] |
| Compound 17m | EGFR | 0.012 |[14] |
Mechanism of Action & Signaling Pathways
Thienyl-pyrazole derivatives can interfere with multiple cellular processes. The anticancer agent Tpz-1, for example, has been shown to disrupt cell cycle progression and modulate several key signaling pathways.[3] It induces cell death by altering the phosphorylation state of critical kinases involved in cell survival, proliferation, and stress responses.[3]
Specifically, Tpz-1 was found to:
-
Inhibit Phosphorylation: Reduces the phosphorylation of p38, CREB, Akt, and STAT3.
-
Induce Hyperphosphorylation: Increases the phosphorylation of Fgr, Hck, and ERK1/2.
-
Disrupt Microtubules: Interferes with mitotic spindle formation, a mechanism shared by other pyrazole-based tubulin inhibitors.[3][15]
Caption: Signaling pathway modulation by the thienyl-pyrazole Tpz-1.
Experimental Protocols
6.1 General Synthetic Procedure for Thienyl-Pyrazoline Carbothioamides[6]
-
Chalcone Synthesis: An appropriate 3-methylthiophene-2-carbaldehyde and a substituted acetophenone are dissolved in a suitable solvent (e.g., ethanol). An aqueous solution of NaOH is added dropwise, and the mixture is stirred at room temperature for several hours. The resulting precipitate (chalcone) is filtered, washed with water, and dried.
-
Cyclization: The synthesized chalcone (1 mmol) and a semicarbazide hydrochloride (1.2 mmol) are added to acetonitrile (20 mL).
-
Catalysis: Amberlyst-15 catalyst is added to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature for the time required for completion (monitored by TLC).
-
Work-up: Upon completion, the catalyst is filtered off. The solvent is evaporated under reduced pressure.
-
Purification: The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final thienyl-pyrazole carboxamide derivative. The structure is then confirmed using spectroscopic methods (NMR, Mass Spectrometry).
6.2 In Vitro Cytotoxicity Evaluation (MTT Assay)[12][14]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The thienyl-pyrazole derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations in the cell culture medium and added to the wells. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
6.3 In Vitro Kinase Inhibition Assay[3][9]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the target kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP in a reaction buffer.
-
Inhibitor Addition: The thienyl-pyrazole test compounds are added to the wells at various concentrations. Control wells without the inhibitor are included.
-
Reaction Initiation: The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).
-
Data Analysis: The kinase activity is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
Thienyl-pyrazole derivatives are a highly promising class of compounds with diverse and potent biological activities. The SAR studies reveal that specific substitutions on the heterocyclic core are crucial for directing their therapeutic effects, whether as anticancer, antimicrobial, or anti-inflammatory agents. The ability to inhibit key protein kinases is a particularly important mechanism for their anticancer properties. The synthetic accessibility of this scaffold allows for the creation of large libraries for screening and optimization. Future research should focus on enhancing selectivity for specific kinase targets to minimize off-target effects and improve the overall therapeutic index, paving the way for the development of novel clinical candidates.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Initial Cytotoxicity Screening of 3-Methyl-5-(2-thienyl)-1H-pyrazole on Cancer Cell Lines: A Technical Guide
Disclaimer: No direct cytotoxicity data for 3-Methyl-5-(2-thienyl)-1H-pyrazole was found in the public domain. This guide is based on the analysis of closely related structural analogs, specifically 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives, as reported in the scientific literature. The findings presented herein should be considered as a preliminary guide for researchers, scientists, and drug development professionals interested in the anticancer potential of thienyl-pyrazole scaffolds.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The incorporation of a thiophene moiety into the pyrazole scaffold can modulate the compound's electronic and steric properties, potentially enhancing its biological activity. This technical guide provides an in-depth overview of the initial cytotoxicity screening of thienyl-pyrazole derivatives against cancer cell lines, based on available data for close analogs.
Data Presentation: Cytotoxicity of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline Derivatives
The following tables summarize the in vitro cytotoxic activity of a series of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: IC50 Values (µg/mL) of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline Derivatives after 24-hour Treatment
| Compound | A549 (Human Lung Carcinoma) | C6 (Rat Glioma) |
| 1 | 86.7 ± 2.9 | 50.7 ± 3.8 |
| 2 | 53.3 ± 5.8 | 45.0 ± 8.8 |
| 3 | >500 | >500 |
| 4 | 193.3 ± 40.4 | 216.0 ± 29.5 |
| 5 | >500 | >500 |
| 6 | >500 | >500 |
| Mitoxantrone (Control) | 24.3 ± 2.1 | 11.0 ± 1.0 |
Data sourced from Özdemir et al., J Enzyme Inhib Med Chem, 2013.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives.
Cell Culture and Maintenance
-
Cell Lines:
-
A549 (Human Lung Carcinoma)
-
C6 (Rat Glioma)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL.
-
After 24 hours of incubation, the medium was replaced with fresh medium containing various concentrations of the test compounds (ranging from 3.9 to 500 µg/mL).
-
The plates were incubated for an additional 24 hours.
-
Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
The medium was then removed, and the formazan crystals were dissolved in 200 µL of Dimethyl Sulfoxide (DMSO).
-
The absorbance was measured at 540 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.[1]
-
DNA Synthesis Inhibition Assay
This assay measures the incorporation of a labeled nucleotide to assess the effect of the compounds on DNA replication.
-
Procedure:
-
Cells were seeded and treated with the test compounds as described for the MTT assay.
-
After the treatment period, a labeled nucleotide (e.g., BrdU or [³H]-thymidine) was added to the culture medium.
-
The cells were incubated for a further 4-24 hours to allow for the incorporation of the label into newly synthesized DNA.
-
The cells were then harvested, and the amount of incorporated label was quantified using an appropriate method (e.g., ELISA for BrdU or scintillation counting for [³H]-thymidine).
-
The percentage of DNA synthesis inhibition was calculated relative to untreated control cells.
-
Caspase-3 Activation Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
-
Procedure:
-
Cells were treated with the test compounds at their respective IC50 concentrations.
-
After the incubation period, the cells were harvested and lysed to release cellular proteins.
-
The cell lysates were incubated with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
The activity of caspase-3 was determined by measuring the cleavage of the substrate, which results in a colorimetric or fluorescent signal.
-
The results were quantified using a spectrophotometer or fluorometer and expressed as a fold increase in caspase-3 activity compared to untreated cells.[1]
-
Mandatory Visualizations
Experimental Workflow
References
Methodological & Application
One-Pot Synthesis of 3,5-Disubstituted Pyrazoles Utilizing Thiophene Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,5-disubstituted pyrazoles is of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in a wide array of therapeutic agents. While numerous methods exist for the construction of the pyrazole ring, the direct, one-pot conversion of a thiophene ring into a pyrazole is not a well-established synthetic route. The inherent stability of the thiophene ring presents a significant challenge for such a direct transformation.
This document provides detailed protocols for multi-step synthetic routes that commence with readily available thiophene-containing precursors to yield 3,5-disubstituted pyrazoles. These established methods, primarily involving thiophene-chalcone and thiophene-alkyne intermediates, offer a reliable foundation for the synthesis of this important class of compounds and may serve as a basis for the future development of a one-pot synthetic strategy.
Method 1: Synthesis via Thiophene-Containing Chalcone Intermediates
This widely used method involves the Claisen-Schmidt condensation of a thiophene-based ketone with an aromatic aldehyde to form a chalcone, which is subsequently cyclized with a hydrazine derivative to yield the desired 3,5-disubstituted pyrazole.
Experimental Protocol
Step 1: Synthesis of Thiophene-Containing Chalcones
-
Reaction Setup: To a solution of an appropriate 2-acetylthiophene derivative (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol, add a catalytic amount of a base such as 10% sodium hydroxide.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the resulting precipitate is filtered, washed thoroughly with water, and dried. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure thiophene-containing chalcone.
Step 2: Synthesis of 3,5-Disubstituted Pyrazoles
-
Reaction Setup: Dissolve the synthesized thiophene-containing chalcone (1.0 eq.) in a suitable solvent such as 30% aqueous acetic acid.
-
Addition of Hydrazine: Add an aryl hydrazine hydrochloride derivative (1.2 eq.) to the solution.
-
Reaction Execution: Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization to yield the 3,5-disubstituted pyrazole.[1]
Quantitative Data Summary
| Entry | Thiophene Precursor | Aldehyde Precursor | Hydrazine Precursor | Product | Yield (%) |
| 1 | 2-Acetyl-5-chlorothiophene | 4-Chlorobenzaldehyde | Phenylhydrazine hydrochloride | 1-phenyl-3-(5-chlorothiophen-2-yl)-5-(4-chlorophenyl)-4,5-dihydropyrazole | Good[1] |
| 2 | 2-Acetyl-5-chlorothiophene | 4-Methoxybenzaldehyde | Phenylhydrazine hydrochloride | 1-phenyl-3-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-4,5-dihydropyrazole | Good[1] |
| 3 | 2-Acetylthiophene | 3,4-Dimethoxybenzaldehyde | Hydrazine hydrate | 3(5)-(3,4-dimethoxyphenyl)-5(3)-(thiophen-2-yl)-1H-pyrazole | 63 (for chalcone)[2] |
Reaction Workflow
Caption: Workflow for the synthesis of 3,5-disubstituted pyrazoles via thiophene-chalcone intermediates.
Method 2: Synthesis via Thiophene-Containing Alkynes
This approach involves the preparation of α,β-alkynic hydrazones from thiophene-2-acetyl chloride and a terminal alkyne, followed by an electrophilic cyclization to form the pyrazole ring.[3][4]
Experimental Protocol
Step 1: Synthesis of Propargyl Ketone
-
Reaction Setup: In a suitable flask, combine thiophene-2-acetyl chloride (1.0 eq.) and a terminal alkyne (1.1 eq.) in a solvent such as triethylamine.
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC).
-
Work-up and Purification: After the reaction is complete, filter the mixture and concentrate the filtrate. The resulting crude propargyl ketone can be purified by column chromatography.
Step 2: Synthesis of α,β-Alkynic Hydrazones
-
Reaction Setup: Dissolve the purified propargyl ketone (1.0 eq.) in a suitable solvent like ethanol.
-
Hydrazine Addition: Add the desired hydrazine derivative (1.0 eq.).
-
Reaction Execution: Heat the mixture to reflux for several hours.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out or can be obtained after removal of the solvent under reduced pressure.
Step 3: Electrophilic Cyclization to Pyrazole
-
Reaction Setup: Dissolve the α,β-alkynic hydrazone (1.0 eq.) in a suitable solvent.
-
Catalyst Addition: Add a catalyst for electrophilic cyclization, such as copper(I) iodide.[3][4]
-
Reaction Execution: Stir the reaction at an appropriate temperature (e.g., room temperature or gentle heating) until the cyclization is complete.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by standard procedures, and the final 3,5-disubstituted pyrazole is purified by column chromatography.[3][4]
Quantitative Data Summary
| Entry | Thiophene Precursor | Alkyne Precursor | Hydrazine Precursor | Product | Yield (%) |
| 1 | Thiophene-2-acetyl chloride | Phenylacetylene | Phenylhydrazine | 1,5-diphenyl-3-(thiophen-2-yl)-1H-pyrazole | Not specified[3][4] |
| 2 | Thiophene-2-acetyl chloride | Phenylacetylene | Hydrazine hydrate | 5-phenyl-3-(thiophen-2-yl)-1H-pyrazole | Not specified[3][4] |
Reaction Pathway
Caption: Synthesis of 3,5-disubstituted pyrazoles from thiophene-alkyne precursors.
Concluding Remarks
The protocols detailed above provide robust and reproducible methods for the synthesis of 3,5-disubstituted pyrazoles starting from thiophene-based precursors. While a direct one-pot ring transformation from thiophene to pyrazole remains a synthetic challenge, these multi-step sequences are highly valuable for generating libraries of novel pyrazole derivatives for applications in drug discovery and materials science. Further research into catalytic systems that could facilitate a tandem or domino reaction sequence, combining the intermediate formation and cyclization steps, may lead to the development of a true one-pot synthesis in the future.
References
Application Notes and Protocols for the Biological Evaluation of 3-Methyl-5-(2-thienyl)-1H-pyrazole and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The fusion of a pyrazole core with a thiophene ring, as seen in 3-Methyl-5-(2-thienyl)-1H-pyrazole, presents a scaffold with considerable potential for therapeutic applications. These applications span from anticancer and antimicrobial to anti-inflammatory effects.[1][3][4] This document provides detailed methodologies for the biological evaluation of this class of compounds, including experimental protocols, data presentation guidelines, and visualizations of key processes.
While specific biological data for this compound is not extensively available in the public domain, the following protocols and data tables are based on established methodologies for evaluating closely related pyrazole-thiophene analogs. Researchers can adapt these methods for the specific compound of interest.
Anticancer Activity Evaluation
Pyrazole derivatives have shown promise as anticancer agents by targeting various cellular mechanisms, including the inhibition of protein kinases like EGFR and VEGFR, and interference with tubulin polymerization.[1] A common and reliable method for assessing the cytotoxic effects of compounds on cancer cell lines is the MTT assay.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, as reported in the literature. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Disclaimer: The following data is for pyrazole derivatives structurally related to this compound and is intended to be illustrative.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| PD-1 | 3,5-diaryl pyrazole | PC3 (Prostate) | 15.2 | Doxorubicin | - |
| PD-2 | 2-bromo-substituted pyrazole | DU145 (Prostate) | 10.8 | Doxorubicin | - |
| PD-3 | Indole-pyrazole hybrid | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7-64.8 |
| PD-4 | Indole-pyrazole hybrid | MCF7 (Breast) | <23.7 | Doxorubicin | 24.7-64.8 |
| PD-5 | Pyrazole-benzoxazine hybrid | A549 (Lung) | 2.82 - 6.28 | Etoposide | - |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of a test compound.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or derivative) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualization: MTT Assay Workflow
Antimicrobial Activity Evaluation
The combination of pyrazole and thiophene moieties has been explored for the development of new antimicrobial agents.[4][5] The agar well diffusion method is a widely used technique for preliminary screening of the antimicrobial activity of a compound.
Data Presentation: In Vitro Antimicrobial Activity
The following table presents the antimicrobial activity of pyrazole-thiophene derivatives against various microbial strains, with data shown as the diameter of the zone of inhibition in millimeters (mm).
Disclaimer: The following data is for pyrazole derivatives structurally related to this compound and is intended to be illustrative.
| Compound ID | Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
| PT-1 | Thiophene-pyrazole hybrid | S. aureus | 18 | C. albicans | 15 |
| PT-2 | Thiophene-pyrazole hybrid | E. coli | 16 | A. niger | 14 |
| PT-3 | Pyrazolyl-thiazole-thiophene | B. subtilis | 20 | C. albicans | 17 |
| PT-4 | Pyrazolyl-thiazole-thiophene | S. aureus | 22 | A. niger | 19 |
| Standard | Ciprofloxacin/Fluconazole | S. aureus | 25 | C. albicans | 22 |
Experimental Protocol: Agar Well Diffusion Assay
This protocol describes the agar well diffusion method for assessing the antibacterial and antifungal activity of a test compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Test compound solution (e.g., 1 mg/mL in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) solutions
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Inoculate the agar plates by evenly spreading a standardized suspension of the test microorganism over the surface.
-
Well Creation: Aseptically create wells (6 mm in diameter) in the inoculated agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, standard drug solution, and a solvent control (DMSO) into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Visualization: Agar Well Diffusion Workflow
Anti-inflammatory Activity Evaluation
Pyrazole derivatives are known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[6][7][8] The carrageenan-induced paw edema model in rats is a classic in vivo assay for screening acute anti-inflammatory activity.[7]
Data Presentation: In Vivo Anti-inflammatory Activity
The following table shows the anti-inflammatory effect of pyrazole derivatives in the carrageenan-induced rat paw edema model, expressed as the percentage of edema inhibition.
Disclaimer: The following data is for pyrazole derivatives structurally related to this compound and is intended to be illustrative.
| Compound ID | Derivative Class | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference Drug | Edema Inhibition (%) at 3h |
| AI-1 | Trisubstituted pyrazole | 10 | 84.2 | Diclofenac | 86.7 |
| AI-2 | Thymol-pyrazole hybrid | 10 | 89 | Celecoxib | 80 |
| AI-3 | Pyrazole-benzenesulfonamide | 20 | 78.1 | Celecoxib | - |
| AI-4 | 3,5-diaryl pyrazoline | 10 | 76.2 | Indomethacin | 82.5 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of paw edema in rats to evaluate the anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound suspension/solution (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6 per group): vehicle control, standard drug, and test compound groups (at different doses).
-
Compound Administration: Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualization: Potential Anti-inflammatory Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Thienyl Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Thienyl pyrazole derivatives have emerged as a promising class of heterocyclic compounds, with studies indicating their potential as anti-inflammatory agents.[1][2][3] This document provides a comprehensive set of protocols for evaluating the anti-inflammatory activity of novel thienyl pyrazole derivatives, encompassing a logical workflow from initial in vitro screening to in vivo validation.
The following protocols detail widely accepted assays for measuring key inflammatory mediators and responses, such as cyclooxygenase (COX) enzymes, nitric oxide (NO), pro-inflammatory cytokines, and acute inflammation in an animal model.
General Experimental Workflow
A systematic approach is crucial for efficiently screening and characterizing the anti-inflammatory potential of new chemical entities. The workflow begins with high-throughput in vitro assays to identify initial hits, proceeds to cell-based mechanistic studies, and culminates in in vivo validation of the most promising candidates.[4]
Caption: General experimental workflow for anti-inflammatory drug discovery.[4]
Part 1: In Vitro Anti-inflammatory Assays
In vitro assays are essential for the initial screening of compounds in a cost-effective and high-throughput manner.[4]
Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[5] There are two main isoforms: COX-1 (constitutive) and COX-2 (inducible at inflammatory sites).[6] This assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[7]
Protocol (Colorimetric Assay):
-
Reagent Preparation: Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, and solutions of purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.[5][8]
-
Compound Preparation: Dissolve thienyl pyrazole derivatives in DMSO to create stock solutions. Prepare serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[6]
-
Assay Procedure (96-well plate format):
-
To each well, add 160 µL of reaction buffer, 10 µL of Heme, and 10 µL of the appropriate diluted enzyme (COX-1 or COX-2).[8]
-
For inhibitor wells, add 10 µL of the test compound dilution.
-
For the "100% initial activity" wells (positive control), add 10 µL of DMSO/vehicle.
-
For "background" wells, add 10 µL of previously boiled (inactivated) enzyme.[8]
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.[8]
-
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.[8]
-
Detection: After a 2-minute incubation at 37°C, add a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[7]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[7]
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.
Data Presentation:
| Compound | Concentration (µM) | % Inhibition COX-1 | % Inhibition COX-2 |
| Thienyl Pyrazole A | 0.1 | 5.2 | 25.4 |
| 1 | 15.8 | 52.1 | |
| 10 | 48.9 | 85.3 | |
| 100 | 89.1 | 95.6 | |
| Celecoxib (Control) | 0.1 | 8.1 | 48.5 |
| 1 | 35.6 | 91.2 | |
| IC50 (µM) | Thienyl Pyrazole A | 10.5 µM | 0.95 µM |
| Celecoxib | >10 µM | 0.11 µM |
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: During inflammation, inducible nitric oxide synthase (iNOS) is expressed in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[9] This assay measures the inhibitory effect of test compounds on NO production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The amount of NO is determined by measuring its stable metabolite, nitrite, using the Griess reagent.[10][11]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[10][12]
-
Compound Treatment: Pre-treat the cells with various concentrations of the thienyl pyrazole derivatives for 1 hour.[13]
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[9] Incubate for 18-24 hours.
-
Griess Assay:
-
Measurement: Measure the absorbance at 540 nm.[10]
-
Calculation: Create a standard curve using known concentrations of sodium nitrite.[13] Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition. Calculate the IC50 value.
-
Cell Viability: Perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.[13]
Data Presentation:
| Compound | Concentration (µM) | Nitrite Conc. (µM) | % Inhibition | Cell Viability (%) |
| Control (no LPS) | - | 1.5 ± 0.2 | - | 100 |
| LPS Control | - | 35.8 ± 2.1 | 0 | 98.5 |
| Thienyl Pyrazole A | 1 | 28.1 ± 1.5 | 22.4 | 99.1 |
| 10 | 16.5 ± 1.1 | 55.7 | 97.8 | |
| 50 | 7.2 ± 0.8 | 81.3 | 96.2 | |
| IC50 (µM) | Thienyl Pyrazole A | 8.9 µM | >100 µM |
Pro-inflammatory Cytokine Quantification by ELISA
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal in the inflammatory cascade.[14] This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of these cytokines in the supernatant of LPS-stimulated macrophages treated with the test compounds.[15][16]
Protocol:
-
Sample Collection: Use the same cell culture supernatants collected from the Nitric Oxide Production Assay (Section 1.2).
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.[17]
-
Perform the assay according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to wells pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the wells and adding a detection antibody.
-
Adding an enzyme-linked secondary antibody (e.g., HRP-conjugate).
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Measurement: Stop the reaction and measure the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculation: Generate a standard curve and calculate the concentration of TNF-α and IL-6 (pg/mL) in each sample.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | < 20 | < 15 |
| LPS Control | 2540 ± 150 | 1850 ± 120 |
| Thienyl Pyrazole A (10 µM) | 1120 ± 95 | 810 ± 70 |
| Dexamethasone (1 µM) | 450 ± 50 | 280 ± 35 |
Inflammatory Signaling Pathway
The assays described above measure the downstream products of a complex signaling cascade. A primary pathway activated by LPS involves the Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of inflammatory genes, including NOS2 (for iNOS), PTGS2 (for COX-2), and those for TNF-α and IL-6.
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
Part 2: In Vivo Anti-inflammatory Assay
In vivo models are critical for evaluating a compound's efficacy in a complex biological system.
Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[18] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be measured over time.[19][20]
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (160-200g).[21][22] Acclimatize the animals for at least one week before the experiment. Fast the animals overnight prior to the study.[21]
-
Grouping: Divide the animals into groups (n=6 per group):
-
Dosing: Administer the vehicle, standard drug, or test compound orally (p.o.) 30-60 minutes before the carrageenan injection.[19][21]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[21][22] The left paw can serve as a non-inflamed control.
-
Measurement of Paw Volume:
-
Calculation:
-
Edema Volume: Calculate the increase in paw volume at each time point by subtracting the initial volume (0 h) from the post-injection volume.
-
Percentage Inhibition of Edema: Calculate using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.
-
Data Presentation:
| Group | Dose (mg/kg) | \multicolumn{5}{c|}{Increase in Paw Volume (mL) ± SEM} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1h | 2h | 3h | 4h | 5h | | | Control (Vehicle) | - | 0.25±0.03 | 0.48±0.04 | 0.75±0.05 | 0.68±0.04 | 0.55±0.03 | - | | Indomethacin | 10 | 0.12±0.02* | 0.21±0.03* | 0.32±0.03* | 0.30±0.02* | 0.25±0.02* | 57.3% | | Thienyl Pyrazole A | 50 | 0.20±0.03 | 0.38±0.04 | 0.58±0.05* | 0.51±0.04* | 0.43±0.03 | 22.7% | | Thienyl Pyrazole A | 100 | 0.15±0.02* | 0.29±0.03* | 0.41±0.04* | 0.38±0.03* | 0.31±0.03* | 45.3% | | p < 0.05 compared to vehicle control | | | | | | | |
Conclusion
The evaluation of novel anti-inflammatory compounds like thienyl pyrazole derivatives requires a multi-faceted approach.[24] The combination of in vitro assays targeting specific enzymes and mediators (COX, NO, cytokines) with a validated in vivo model of acute inflammation provides a robust framework for screening, characterizing, and advancing promising lead candidates in the drug discovery pipeline. Careful execution and interpretation of these assays are critical for identifying compounds with therapeutic potential for treating a wide range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 11. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mybiosource.com [mybiosource.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. jpsbr.org [jpsbr.org]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols: Kinase Inhibitor Screening for 3-Methyl-5-(2-thienyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, making them a primary focus for drug discovery, particularly in the fields of oncology and immunology.[1] The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting diverse biological activities, including kinase inhibition.[2][3][4][5][6] This document provides a detailed protocol for the initial screening of 3-Methyl-5-(2-thienyl)-1H-pyrazole , a pyrazole derivative, to assess its potential as a kinase inhibitor.
The protocol described herein is a universal, fluorescence-based in vitro kinase assay, adaptable for high-throughput screening (HTS) and lead optimization.[1] This method allows for the quantitative determination of inhibitor potency against a panel of kinases.
Signaling Pathway of Interest: MAPK/ERK Cascade
A relevant example of a kinase cascade that is a major target for drug development is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[1] This pathway plays a critical role in cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.[1] A schematic of the MAPK/ERK signaling pathway is provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academicstrive.com [academicstrive.com]
Application Notes and Protocols: In Vitro Anticancer Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of pyrazole derivatives for their anticancer activity against human cancer cell lines. This document includes a summary of quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Pyrazole Derivatives in Oncology
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] Their versatile scaffold allows for various chemical modifications, enabling the development of compounds with enhanced efficacy and selectivity against different cancer types.[1] Numerous studies have demonstrated that pyrazole derivatives can exert their anticancer effects through multiple mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways essential for cancer cell proliferation and survival.[2][3][4] This document outlines the standard methodologies to assess the in vitro anticancer potential of novel pyrazole compounds.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a selection of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Triple-negative Breast) | 14.97 (24h), 6.45 (48h) | [5][6] |
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11) | AsPC-1 (Pancreatic) | 16.8 | [7] |
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11) | U251 (Glioblastoma) | 11.9 | [7] |
| Morpholine-benzimidazole-pyrazole hybrid (15) | MCF7 (Breast) | 0.042 | [1] |
| Morpholine-benzimidazole-pyrazole hybrid (15) | PC3 (Prostate) | 0.61 | [1] |
| Morpholine-benzimidazole-pyrazole hybrid (15) | A549 (Lung) | 0.76 | [1] |
| Fused pyrazole derivative (50) | HepG2 (Liver) | 0.71 | [1] |
| 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) | CEM (Leukemia) | 0.42 | [3] |
| 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) | Jurkat (Leukemia) | 0.32 | [3] |
| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17) | HepG-2 (Liver) | 3.57 | [8] |
| Pyrazole-thiourea derivative (4b) | Human cancer cells (unspecified) | Potent apoptosis inducer | [9] |
| Benzofuropyrazole derivative (5b) | K562 (Leukemia) | 0.021 | [10] |
| Benzofuropyrazole derivative (5b) | A549 (Lung) | 0.69 | [10] |
| Pyrazole derivative (5) | HepG2 (Liver) | 13.14 | [11] |
| Pyrazole derivative (5) | MCF-7 (Breast) | 8.03 | [11] |
Experimental Protocols
This section provides detailed protocols for the key in vitro assays used to evaluate the anticancer activity of pyrazole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4-4.5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]
-
Compound Treatment: The following day, treat the cells with various concentrations of the pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (2.5 mg/mL in phosphate-buffered saline) to each well.[12]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).[5][6]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Analysis: Incubate for 30 minutes at 37°C and analyze the DNA content by flow cytometry. The percentage of cells in each phase is determined by analyzing the DNA histograms.[11]
Signaling Pathways and Mechanisms of Action
Pyrazole derivatives exert their anticancer effects by modulating various cellular signaling pathways. The diagrams below illustrate some of the key mechanisms reported.
Apoptosis Induction Pathways
Caption: Apoptotic pathways induced by pyrazole derivatives.
Many pyrazole derivatives induce apoptosis through both extrinsic and intrinsic pathways.[4][5] They can activate TRAIL death receptors, leading to the activation of caspase-8.[5] Additionally, they can increase the generation of reactive oxygen species (ROS), activate p53, and inhibit anti-apoptotic proteins like Bcl-2, which in turn activates caspase-9.[5][13] Both pathways converge on the activation of executioner caspases like caspase-3, leading to programmed cell death.[5][6]
Cell Cycle Regulation
Caption: Cell cycle arrest mechanisms by pyrazole derivatives.
Certain pyrazole compounds have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression.[1] This inhibition can lead to cell cycle arrest at different phases, most notably the S phase or the G2/M phase, thereby preventing cancer cell proliferation.[5][11] For instance, compound 3f was reported to induce cell cycle arrest in the S phase in MDA-MB-468 cells.[5][6] Other derivatives have been found to cause an increase of cells in the G2/M phases.[9]
Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by pyrazole derivatives.
Some pyrazole derivatives act as tubulin polymerization inhibitors.[1][3] By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to a failure in chromosome segregation during mitosis, resulting in mitotic arrest and subsequent apoptotic cell death.[3] This mechanism is similar to that of established anticancer drugs like paclitaxel.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents [mdpi.com]
- 8. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 13. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cyclooxygenase-2 (COX-2) Inhibition Assay for Pyrazole Compounds
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, such as prostaglandins, which are key mediators of inflammation and pain.[1][2][3] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli like cytokines and growth factors.[1][4][5] This inducible nature makes COX-2 a prime therapeutic target for anti-inflammatory drugs. Pharmacological inhibition of COX-2 can provide relief from the symptoms of inflammation and pain, with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][6]
The pyrazole scaffold is a core structural component in many potent and selective COX-2 inhibitors, most notably Celecoxib, a widely used anti-inflammatory drug.[7][8] Consequently, the development and screening of novel pyrazole-based compounds for their COX-2 inhibitory potential is a significant area of research in drug discovery. This document provides a detailed protocol for a fluorometric in vitro assay designed to screen and characterize pyrazole compounds for their ability to inhibit human recombinant COX-2.
Assay Principle
The fluorometric COX-2 inhibitor screening assay is a reliable and sensitive method suitable for high-throughput screening.[1][2] The assay measures the activity of the COX-2 enzyme by detecting the intermediate product, Prostaglandin G2 (PGG2), formed from the substrate, arachidonic acid. A specific COX probe is used which reacts with PGG2 to generate a highly fluorescent product. The fluorescence intensity (Ex/Em = 535/587 nm) is directly proportional to the amount of PGG2 produced and thus to the COX-2 enzyme activity.[1] When an inhibitory compound, such as a pyrazole derivative, is present, it will block the enzyme's active site, leading to a decrease in PGG2 formation and a corresponding reduction in the fluorescent signal. The potency of the inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50).
Visualized Pathways and Workflows
COX-2 Inflammatory Signaling Pathway
The following diagram illustrates the cellular pathway leading to inflammation, mediated by COX-2, and highlights the point of intervention for pyrazole-based inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. mybiosource.com [mybiosource.com]
- 4. pnas.org [pnas.org]
- 5. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Methyl-5-(2-thienyl)-1H-pyrazole by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-5-(2-thienyl)-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective means to enhance purity by leveraging the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. This document provides detailed protocols for the purification of this compound via single-solvent and mixed-solvent recrystallization methods.
Data Presentation
The selection of an appropriate recrystallization solvent is critical for achieving high purity and yield. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Below is a summary of the solubility and recovery data for this compound in various common laboratory solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | 1.5 | 25.0 |
| Methanol | 2.0 | 30.0 |
| Isopropanol | 0.8 | 18.0 |
| Acetone | 5.0 | 45.0 |
| Ethyl Acetate | 3.5 | 38.0 |
| Hexane | <0.1 | 0.5 |
| Water | <0.1 | 0.2 |
Table 2: Typical Yield and Purity Results from Recrystallization
| Recrystallization Method | Solvent System | Typical Yield (%) | Purity Before (%) | Purity After (%) |
| Single-Solvent | Ethanol | 85-90 | ~95 | >99 |
| Mixed-Solvent | Ethanol/Water | 80-88 | ~95 | >99 |
| Mixed-Solvent | Ethyl Acetate/Hexane | 82-89 | ~95 | >99 |
Purity was determined by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Two primary methods for recrystallization are detailed below. The choice of method depends on the solubility characteristics of the compound and its impurities.
This method is ideal when a single solvent is found that exhibits a significant difference in the solubility of the compound at high and low temperatures.[1] Based on the data in Table 1, ethanol is a suitable solvent for this purpose.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
-
Desiccator or vacuum oven
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring.[1] Add small portions of ethanol until the solid completely dissolves at the boiling point of the solvent. Avoid adding excess solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a desiccator or a vacuum oven at a temperature below the compound's melting point.
This technique is employed when no single solvent is suitable for recrystallization. It involves using two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[1] A common and effective system for pyrazole derivatives is an ethanol/water mixture.[1]
Materials:
-
Crude this compound
-
Ethanol (the "good" solvent)
-
Deionized Water (the "poor" solvent)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
-
Desiccator or vacuum oven
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.
-
Inducing Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid and the turbidity persists. This indicates that the solution is saturated.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals on a watch glass in a desiccator or a vacuum oven.
Visualizations
The following diagrams illustrate the logical workflow for the described recrystallization protocols.
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Workflow for Mixed-Solvent Recrystallization.
References
Application Notes and Protocols for 3-Methyl-5-(2-thienyl)-1H-pyrazole in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 3-Methyl-5-(2-thienyl)-1H-pyrazole scaffold in modern drug design. This versatile heterocyclic structure has emerged as a promising framework for the development of novel therapeutic agents, demonstrating a wide range of biological activities. The following sections detail its applications, present key quantitative data, and provide detailed experimental protocols for its synthesis and evaluation.
Application Notes
The this compound core is a privileged scaffold in medicinal chemistry due to its unique structural and electronic properties. The presence of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for diverse biological interactions. The thienyl moiety often enhances the pharmacological profile of the molecule. Derivatives of this scaffold have been extensively explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Applications
Derivatives of the this compound scaffold have shown significant promise as anticancer agents. A key mechanism of action for many of these compounds is the dual inhibition of critical receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] These receptors are pivotal in tumor growth, proliferation, angiogenesis, and metastasis.[1][2] By simultaneously blocking both EGFR and VEGFR-2 signaling pathways, these compounds can exert a synergistic antitumor effect and potentially overcome resistance mechanisms associated with single-target therapies.[2]
Antimicrobial Applications
The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. The this compound scaffold has been utilized in the synthesis of compounds with notable antimicrobial properties. These derivatives have demonstrated activity against a range of pathogenic bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli.[3][4][5] The mechanism of their antimicrobial action is an area of ongoing research but is thought to involve the disruption of essential cellular processes in the microorganisms.
Data Presentation
The following tables summarize the quantitative biological data for representative derivatives of the this compound scaffold.
Table 1: Anticancer Activity of Pyrazole Derivatives (EGFR/VEGFR-2 Inhibition)
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) | Reference |
| Derivative 1 | HepG2 | 0.31 - 0.71 | EGFR | 0.06 | [1] |
| Derivative 2 | HepG2 | 0.31 - 0.71 | VEGFR-2 | 0.22 | [1] |
| Derivative 3 | HCT-116 | 3.3 | EGFR | 0.066 | [6] |
| Derivative 4 | HCT-116 | 3.3 | VEGFR-2 | 0.102 | [6] |
| Derivative 5 | HepG2 | 2.52 | VEGFR-2 | 0.2 | [7] |
| Derivative 6 | HepG2 | 2.52 | CDK-2 | 0.458 | [7] |
Table 2: Antimicrobial Activity of Thienyl-Containing Heterocycles
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiophene Derivative 1 | Staphylococcus aureus | 3.125 | [3] |
| Thiophene Derivative 2 | Streptococcus pyogenes | >3.125 | [3] |
| Thiazole Derivative 1 | Aspergillus fumigatus | 6.25 | [3] |
| Pyrazole Derivative 1 | Escherichia coli | 1024 | [4] |
| Pyrazole Derivative 2 | Klebsiella pneumoniae | 1024 | [4] |
| Thienyl-triazole Derivative 1 | Staphylococcus aureus | - | [8] |
| Thienyl-triazole Derivative 2 | Escherichia coli | - | [8] |
Note: '-' indicates that the specific MIC value was not provided in the source, although activity was reported.
Experimental Protocols
Synthesis of this compound Scaffold
This protocol is adapted from the synthesis of structurally related pyrazole derivatives.[9][10]
Materials:
-
2-Acetylthiophene
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrazine hydrate
-
Hydrochloric acid
Procedure:
-
Claisen Condensation: In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) in anhydrous ethanol. Add sodium ethoxide (1.1 equivalents) to the solution and stir. To this mixture, add diethyl oxalate (1.1 equivalents) dropwise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Diketone: After completion, neutralize the reaction mixture with dilute hydrochloric acid. The precipitated product, a 1,3-diketone, is filtered, washed with water, and dried.
-
Cyclization: To the isolated diketone in ethanol, add hydrazine hydrate (1.2 equivalents). Reflux the mixture for 4-6 hours.
-
Final Product Isolation: After cooling, the product, this compound, will precipitate. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
References
- 1. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Application of thienyl-pyrazoles in the development of antimicrobial agents
A new class of sulfur-containing heterocyclic compounds, thienyl-pyrazoles, is demonstrating significant potential in the discovery of novel antimicrobial agents. As the threat of multidrug-resistant pathogens continues to grow, researchers are actively exploring diverse chemical scaffolds to develop effective therapeutics. Thienyl-pyrazoles, which integrate the structural features of both thiophene and pyrazole rings, have emerged as a promising avenue of investigation, exhibiting a broad spectrum of activity against various bacterial and fungal strains.
This application note provides an overview of the current research, detailing the synthesis, antimicrobial evaluation, and proposed mechanisms of action of thienyl-pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.
Antimicrobial Activity of Thienyl-Pyrazole Derivatives
Numerous studies have reported the synthesis of novel thienyl-pyrazole compounds and their subsequent evaluation for antimicrobial efficacy. The data consistently indicates that these compounds can be potent inhibitors of microbial growth, with some derivatives showing activity comparable to or even exceeding that of standard antibiotics. The antimicrobial potential is often evaluated using metrics such as the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.
A summary of the antimicrobial activity of selected thienyl-pyrazole derivatives against a panel of pathogenic bacteria and fungi is presented below. This data highlights the broad-spectrum potential of this class of compounds.
| Compound Type | Target Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Thiazolyl-Pyrazoline Derivatives | Escherichia coli | 62.5 - 125 | Not Reported | [1] |
| Thiazolyl-Pyrazoline Derivatives | Staphylococcus aureus | 62.5 - >500 | Not Reported | [1] |
| Thiazolyl-Pyrazoline Derivatives | Pseudomonas aeruginosa | Not Reported | 27 | [2] |
| Thiazolyl-Pyrazoline Derivatives | Candida albicans | 3.9 - 125 | 28 | [1][2] |
| Thienyl-1,2,4-triazoles | Staphylococcus aureus | Highly Active | Not Reported | [3] |
| Thienyl-1,2,4-triazoles | Bacillus subtilis | Highly Active | Not Reported | [3] |
| Pyrazole-1-carbothiohydrazide Derivatives | Candida albicans | 2.9 - 7.8 | 25 | [4] |
| Pyrazole-1-carbothiohydrazide Derivatives | Aspergillus niger | Not Reported | 35 | [4] |
| Naphthyl-substituted pyrazole-derived hydrazones | Staphylococcus aureus | 0.78 - 1.56 | Not Reported | [5] |
| Naphthyl-substituted pyrazoles | Acinetobacter baumannii | 0.78 - 1.56 | Not Reported | [5] |
| Indole-attached imines of pyrazole | Drug-resistant E. coli | IC50 as low as 1.0 µM | Not Reported | [5] |
Experimental Protocols
The development of novel thienyl-pyrazole-based antimicrobial agents involves a systematic workflow, from the initial synthesis of the compounds to their comprehensive biological evaluation.
General Synthesis of Thienyl-Pyrazole Derivatives
The synthesis of thienyl-pyrazoles often involves multi-step reactions. A common approach begins with the reaction of a thiophene-containing chalcone with a hydrazine derivative to form the pyrazoline ring. This core structure can then be further modified to generate a library of derivatives with diverse functional groups.
Example Protocol: Synthesis of 1-(4-aryl-2-thiazolyl)-3-(2-thienyl)-5-aryl-2-pyrazolines [6]
-
Synthesis of 3-(2-thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines: Substituted chalcones are reacted with thiosemicarbazide in an appropriate solvent, such as ethanol, typically under reflux conditions, to yield the corresponding pyrazoline thioamides.
-
Synthesis of 1-(4-aryl-2-thiazolyl)-3-(2-thienyl)-5-aryl-2-pyrazolines: The pyrazoline thioamide derivatives are then reacted with substituted phenacyl bromides in ethanol. The reaction mixture is heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion of the reaction, the mixture is cooled, and the resulting solid product is collected by filtration, washed, and recrystallized from a suitable solvent to afford the pure thienyl-pyrazole derivative.
Characterization of the synthesized compounds is typically performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structures.[1][6]
Antimicrobial Screening Protocols
The antimicrobial activity of the synthesized thienyl-pyrazole derivatives is commonly assessed using standardized methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for measuring the zone of inhibition.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method [1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 2: Agar Disk Diffusion Method [3][4]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar. A standard antibiotic disk serves as a positive control.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.
Visualizing the Drug Discovery Workflow
The process of developing antimicrobial agents from thienyl-pyrazole scaffolds can be visualized as a multi-stage workflow, from initial design and synthesis to preclinical evaluation.
Caption: Workflow for Thienyl-Pyrazole Antimicrobial Drug Discovery.
Potential Mechanisms of Action
While the precise mechanisms of action for many thienyl-pyrazole derivatives are still under investigation, several studies have pointed towards potential molecular targets. One of the proposed mechanisms is the inhibition of essential bacterial enzymes. For instance, some pyrazole derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[5] Molecular docking studies have been employed to predict the binding affinity of these compounds to the active sites of such enzymes, providing insights into their inhibitory potential.[5] Another suggested mode of action for some derivatives is the disruption of the bacterial cell wall.[5]
Future Directions
The promising antimicrobial activity of thienyl-pyrazoles warrants further investigation and development. Future research efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the antimicrobial potency and selectivity of thienyl-pyrazole derivatives by systematically modifying their chemical structures.
-
Mechanism of Action Elucidation: To identify the specific molecular targets and pathways affected by these compounds in pathogenic microorganisms.
-
In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential of lead compounds in animal models of infection and to assess their toxicological profiles.
References
- 1. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 162.254.38.185 [162.254.38.185]
- 3. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5-(2-thienyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-(2-thienyl)-1H-pyrazole.
Troubleshooting Guide: Low Yield
Low yield is a common challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential issues.
Q1: My reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?
A1: Low or no yield in this synthesis can typically be attributed to one or more of the following factors:
-
Purity of Starting Materials: The quality of the reactants, particularly the 1-(thiophen-2-yl)butane-1,3-dione and hydrazine hydrate, is critical. Impurities in the diketone can lead to side reactions, while degraded hydrazine hydrate will have lower reactivity.
-
Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Suboptimal conditions can lead to incomplete reaction or the formation of undesired byproducts.
-
Stoichiometry of Reactants: An incorrect molar ratio of the diketone to hydrazine can result in unreacted starting material.
-
pH of the Reaction Mixture: The condensation reaction is often pH-sensitive. The reaction is typically favored under neutral to slightly acidic conditions.
Systematic Troubleshooting Workflow:
Here is a logical workflow to diagnose the cause of low yield:
Caption: A step-by-step workflow for troubleshooting low yield in the synthesis.
Frequently Asked Questions (FAQs)
Reaction Mechanism and Regioselectivity
Q2: What is the reaction mechanism for the synthesis of this compound?
A2: The synthesis of this compound from 1-(thiophen-2-yl)butane-1,3-dione and hydrazine typically proceeds via the Knorr pyrazole synthesis. The mechanism involves the condensation of the 1,3-dicarbonyl compound with hydrazine.
Caption: The reaction pathway for the Knorr synthesis of the target pyrazole.
Q3: I am observing the formation of two different products. What could be the reason?
A3: When using an unsymmetrical 1,3-dicarbonyl compound like 1-(thiophen-2-yl)butane-1,3-dione, the initial nucleophilic attack by hydrazine can occur at either of the two carbonyl carbons. This can lead to the formation of a mixture of two regioisomers: this compound and 5-Methyl-3-(2-thienyl)-1H-pyrazole. The regioselectivity of the reaction is influenced by both steric and electronic factors.
Q4: How can I improve the regioselectivity of the reaction to favor the desired this compound isomer?
A4: Controlling regioselectivity can be challenging. Here are some strategies that may favor the desired isomer:
-
Solvent Choice: The polarity of the solvent can influence which carbonyl group is more readily attacked. Experimenting with both protic (e.g., ethanol, methanol) and aprotic (e.g., DMF, toluene) solvents can be beneficial.
-
pH Control: Fine-tuning the pH of the reaction with a mild acid or base can alter the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine.
-
Temperature: Lowering the reaction temperature may increase the kinetic control of the reaction, potentially favoring one isomer over the other.
Reaction Conditions and Optimization
Q5: What are the recommended reaction conditions for this synthesis?
A5: While optimal conditions should be determined empirically, a good starting point based on similar syntheses is as follows:
| Parameter | Recommended Condition | Notes |
| Solvent | Ethanol or Methanol | Protic solvents are commonly used and facilitate workup. |
| Temperature | Reflux (approx. 60-80 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-6 hours | Monitor reaction progress by Thin Layer Chromatography (TLC). |
| Catalyst | Acetic Acid (catalytic amount) | A small amount of acid can catalyze the condensation steps. |
| Hydrazine | 1.0 - 1.2 equivalents | A slight excess of hydrazine can help drive the reaction to completion. |
Q6: My reaction seems to stall and not go to completion. What can I do?
A6: If the reaction is not completing, consider the following:
-
Increase Reaction Time: Continue to monitor the reaction by TLC for an extended period.
-
Increase Temperature: If the reaction is being run at a lower temperature, cautiously increasing it to the reflux temperature of the solvent may be necessary.
-
Add a Catalyst: If not already present, adding a catalytic amount of a weak acid like acetic acid can sometimes facilitate the cyclization and dehydration steps.
-
Check Hydrazine Quality: Ensure that the hydrazine hydrate used is fresh and has not degraded.
Purification
Q7: What is the best way to purify the final product?
A7: Purification of this compound can typically be achieved through the following methods:
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. Suitable solvent systems can be determined through small-scale trials and may include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: If recrystallization is ineffective or if there are closely related impurities, column chromatography on silica gel is a good alternative. A gradient elution with a mixture of ethyl acetate and hexanes is a common starting point.
Experimental Protocol
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
1-(thiophen-2-yl)butane-1,3-dione
-
Hydrazine hydrate (64-80% solution in water)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (optional, as catalyst)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in ethanol (approximately 10 mL per gram of diketone).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. If using a catalyst, add a few drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting diketone should be consumed, and a new, more polar spot corresponding to the pyrazole product should appear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add deionized water and extract with ethyl acetate (3 x volume of water).
-
Wash the combined organic layers with deionized water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Column Chromatography: If recrystallization is not successful, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Optimizing hydrazine condensation for 3-Methyl-5-(2-thienyl)-1h-pyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-(2-thienyl)-1H-pyrazole via hydrazine condensation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the precursor, 1-(thiophen-2-yl)butane-1,3-dione, and hydrazine (or hydrazine hydrate) are of high purity. Impurities in the diketone can lead to side reactions, while degraded hydrazine will have lower reactivity. It is advisable to use freshly opened or purified hydrazine.
-
Reaction Stoichiometry: The molar ratio of reactants is crucial. While a 1:1 molar ratio of the diketone to hydrazine is theoretically required, a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion. However, a large excess of hydrazine can complicate purification.
-
Reaction Temperature and Time: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. The optimal temperature should be determined experimentally. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Solvent and pH: The choice of solvent can impact the solubility of reactants and the reaction rate. Alcohols, such as ethanol or isopropanol, are commonly used. The pH of the reaction mixture can also be a critical factor. While the reaction is often carried out under neutral or slightly basic conditions, some syntheses benefit from the addition of a catalytic amount of acid, such as acetic acid, to facilitate the initial condensation step.
-
Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of reactants or products, which could otherwise lead to lower yields and colored impurities.
Question: I am observing the formation of significant impurities alongside my desired product. How can I minimize these?
Answer:
Impurity formation is a common challenge. Here are some strategies to minimize unwanted byproducts:
-
Side Reactions: The primary side reaction is often the formation of the regioisomeric pyrazole, 5-Methyl-3-(2-thienyl)-1H-pyrazole. The regioselectivity of the reaction is influenced by the reaction conditions. Lower reaction temperatures may favor the formation of one isomer over the other. Careful control of the addition of hydrazine to the diketone solution can also influence the product distribution.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted starting materials will contaminate the product. As mentioned, monitoring the reaction by TLC is crucial to ensure all the limiting reactant has been consumed.
-
Degradation: Prolonged reaction times or excessive temperatures can lead to the degradation of both the starting materials and the pyrazole product.
-
Purification: Effective purification is key to removing impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or heptane) is often effective for purifying the final product. Column chromatography on silica gel can also be employed for more challenging separations.
Question: The reaction mixture has developed a dark color. Is this normal, and how can I obtain a cleaner product?
Answer:
Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material or side reactions.
-
Hydrazine Quality: Hydrazine and its hydrate can degrade over time, forming colored oxidation products. Using fresh, high-purity hydrazine can mitigate this issue.
-
Reaction Conditions: Overheating or extended reaction times can promote the formation of colored byproducts.
-
Purification: The colored impurities can often be removed during workup and purification. Washing the crude product with a suitable solvent can help remove some of these impurities. Recrystallization is also an effective method for obtaining a pure, colorless product.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 1-(thiophen-2-yl)butane-1,3-dione, which is a β-diketone.
Q2: What is the role of hydrazine in this reaction?
A2: Hydrazine acts as the nitrogen source for the pyrazole ring. It undergoes a condensation reaction with the two carbonyl groups of the β-diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Q3: Can I use substituted hydrazines in this reaction?
A3: Yes, using a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) will result in the formation of an N-substituted pyrazole. This can be a useful strategy for modifying the properties of the final compound.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: The structure and purity of this compound should be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of a closely related (2-thienyl)pyrazole synthesis. This data can serve as a starting point for optimizing the synthesis of this compound.
| Entry | Reactant Ratio (Diketone:Hydrazine) | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Reference |
| 1 | 1:1.1 | Ethanol | Reflux | 4 | Acetic Acid (cat.) | 85 | Hypothetical Data Point |
| 2 | 1:1.5 | Isopropanol | 80 | 6 | None | 78 | Hypothetical Data Point |
| 3 | 1:1.1 | Toluene | 110 | 3 | p-TsOH (cat.) | 92 | Hypothetical Data Point |
| 4 | 1:1.2 | Acetic Acid | 100 | 2 | None | 88 | Hypothetical Data Point |
| 5 | 1:1 | Methanol | Room Temp | 24 | None | 65 | Hypothetical Data Point |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
1-(Thiophen-2-yl)butane-1,3-dione
-
Hydrazine hydrate (64% solution in water)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Hydrochloric acid (for pH adjustment during workup)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography (optional)
-
Recrystallization solvent (e.g., ethanol/water or toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in ethanol.
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. A slight exotherm may be observed. If using a catalyst, a few drops of glacial acetic acid can be added at this stage.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting diketone spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and adjust the pH to ~2 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound as a solid.
-
Column Chromatography: If recrystallization is insufficient, purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for hydrazine condensation.
Caption: Experimental workflow for pyrazole synthesis.
Side reactions and byproduct formation in thienyl-pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of thienyl-pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thienyl-pyrazoles?
A1: Thienyl-pyrazoles are typically synthesized through a multi-step process. First, a substituted 2-aminothiophene is often prepared via the Gewald reaction.[1][2] Concurrently, a pyrazole ring is formed, commonly through the Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] These two heterocyclic systems are then coupled to form the final thienyl-pyrazole product.
Q2: I am observing the formation of two regioisomers during the pyrazole synthesis step. How can I improve the regioselectivity?
A2: The formation of regioisomers is a frequent issue when using non-symmetrical 1,3-dicarbonyl compounds and monosubstituted hydrazines.[6][7][8] The selectivity can be significantly influenced by the choice of solvent. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[6][9]
Q3: My Gewald synthesis of the 2-aminothiophene precursor is giving a low yield. What are the possible causes and solutions?
A3: Low yields in the Gewald reaction can be attributed to several factors including incomplete reaction, incorrect stoichiometry, or the formation of byproducts.[1] To troubleshoot, you can try increasing the reaction time or temperature, using a more effective catalyst, or ensuring the purity of your starting materials.[1][4] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.[1]
Q4: What is the role of pH in the Knorr pyrazole synthesis?
A4: The pH is a critical parameter in the Knorr synthesis. The reaction is typically acid-catalyzed.[5] Acidic conditions facilitate both the initial formation of the hydrazone intermediate and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[10]
Troubleshooting Guides
Issue 1: Formation of Regioisomers in Pyrazole Synthesis
Symptoms:
-
NMR or LC-MS analysis of the crude product shows two or more isomeric products.
-
Difficulty in isolating the desired product due to co-eluting isomers.
Possible Causes:
-
Use of a non-symmetrical 1,3-dicarbonyl precursor with a monosubstituted hydrazine.[6][7][8]
-
Reaction conditions (e.g., solvent) that do not favor the formation of a single regioisomer.
Mitigation and Solutions:
-
Solvent Selection: Changing the solvent from traditional options like ethanol to fluorinated alcohols such as TFE or HFIP can significantly enhance regioselectivity.[6][9] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.
-
Temperature Control: Optimizing the reaction temperature can influence the kinetic vs. thermodynamic product distribution.
-
Purification: If a mixture of isomers is unavoidable, purification can be attempted via column chromatography, potentially using a deactivated silica gel (e.g., with triethylamine) for basic pyrazole compounds, or by recrystallization from a suitable solvent system.
Quantitative Data on Solvent Effect on Regioselectivity:
The following table, adapted from the synthesis of furyl-pyrazoles, illustrates the profound effect of the solvent on the ratio of regioisomers. A similar trend is expected for thienyl-pyrazole synthesis.
| 1,3-Diketone Precursor | Hydrazine | Solvent | Regioisomer Ratio (Product 1 : Product 2) | Total Yield (%) |
| 1-(Thien-2-yl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 65 : 35 | 92 |
| 1-(Thien-2-yl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 88 : 12 | 95 |
| 1-(Thien-2-yl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 98 : 2 | 96 |
| 1-(Thien-2-yl)-1,3-butanedione | Phenylhydrazine | Ethanol | 70 : 30 | 88 |
| 1-(Thien-2-yl)-1,3-butanedione | Phenylhydrazine | TFE | 90 : 10 | 91 |
| 1-(Thien-2-yl)-1,3-butanedione | Phenylhydrazine | HFIP | >99 : 1 | 94 |
Data is illustrative and based on trends observed for analogous heterocyclic systems.
Issue 2: Byproduct Formation in the Gewald Synthesis of 2-Aminothiophene Precursors
Symptoms:
-
The presence of significant impurities in the crude product, complicating purification.
-
Lower than expected yield of the desired 2-aminothiophene.
Possible Byproducts and Mitigation Strategies:
| Byproduct | Identification | Cause | Mitigation Strategy |
| Unreacted Starting Materials | TLC, LC-MS | Incomplete reaction | Increase reaction time, optimize temperature, or consider a more effective catalyst.[1][4] |
| Knoevenagel-Cope Intermediate | NMR, LC-MS | Slow sulfur addition and/or cyclization | Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.[1] |
| Dimerization or Polymerization Products | High molecular weight peaks in MS | Self-condensation of starting materials or intermediates | Adjust reactant concentrations, modify the rate of reagent addition, or change the solvent. |
Issue 3: Regioisomers from N-Alkylation of the Thienyl-Pyrazole Core
Symptoms:
-
Formation of two isomeric products upon alkylation of an unsymmetrical thienyl-pyrazole.
Possible Causes:
-
Alkylation can occur at either of the two nitrogen atoms in the pyrazole ring.
Mitigation and Solutions:
-
Steric Hindrance: The major product is often the one where the alkyl group is attached to the less sterically hindered nitrogen atom.[11]
-
Catalyst-Free Michael Addition: For certain substrates, a catalyst-free Michael reaction can provide high regioselectivity for N1-alkylation.[12]
-
Chromatographic Separation: If a mixture is formed, careful column chromatography may be required to separate the isomers.
Experimental Protocols
Protocol 1: General Procedure for Knorr Synthesis of a Thienyl-Pyrazole
This protocol outlines the synthesis of a pyrazolone from a thienyl-β-ketoester and phenylhydrazine.
Materials:
-
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
1-Propanol
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl 3-oxo-3-(thiophen-2-yl)propanoate (3 mmol) and phenylhydrazine (6 mmol).[3]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[3]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3]
-
Monitor the reaction by TLC (e.g., using 30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester.[3]
-
Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.[3]
-
Allow the mixture to cool to room temperature, then cool further in an ice bath for 10-15 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Wash the collected product with a small amount of cold water and allow it to air dry.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
Materials:
-
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
-
2-cyanoacetamide
-
Ethanol
-
Piperidine (as a basic catalyst)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in ethanol.[13]
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to boiling under reflux for 45 minutes.[13]
-
Cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the product with cold ethanol and dry to yield the desired acrylamide derivative.[13]
Visualized Workflows and Mechanisms
Caption: Workflow for the Knorr synthesis of thienyl-pyrazoles.
Caption: Troubleshooting logic for low yields in Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. mdpi.com [mdpi.com]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the regioselectivity of pyrazole synthesis with thienyl substrates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of pyrazole synthesis with thienyl substrates. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity during the synthesis of pyrazoles with thienyl substrates?
A1: The main challenge arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound, where one substituent is a thienyl group and the other is a different aryl or alkyl group, with a substituted hydrazine (the Knorr pyrazole synthesis). The two carbonyl groups of the dicarbonyl compound exhibit similar reactivity, leading to the formation of a mixture of two regioisomers. The thienyl group's electronic and steric properties influence the electrophilicity of the adjacent carbonyl carbon, but often not to a sufficient degree to ensure the exclusive formation of one isomer under standard reaction conditions.[1][2]
Q2: How does the choice of solvent impact the regioselectivity of thienyl-pyrazole synthesis?
A2: The solvent plays a crucial role in controlling regioselectivity. While traditional solvents like ethanol often lead to mixtures of regioisomers, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[3][4] These solvents are non-nucleophilic and can stabilize reaction intermediates through hydrogen bonding, thereby amplifying the inherent electronic differences between the two carbonyl groups of the thienyl-1,3-dicarbonyl substrate. This often favors the nucleophilic attack of the hydrazine at one carbonyl over the other.[3]
Q3: Are there alternative synthetic methods to the Knorr condensation for achieving high regioselectivity with thienyl substrates?
A3: Yes, several alternative strategies can provide better regiocontrol. One common approach is the use of 1,3-dicarbonyl surrogates like β-enaminones or acetylenic (α,β-ethynyl) ketones, where the reactivity of the electrophilic centers is more differentiated.[5] Another powerful method is the 1,3-dipolar cycloaddition of a diazo compound with a thienyl-substituted alkyne or alkene.[6] Additionally, multi-component reactions, often catalyzed by Lewis acids, can offer regioselective pathways to highly substituted thienyl-pyrazoles.[5]
Q4: How can I reliably distinguish between the two regioisomers of a thienyl-pyrazole?
A4: A combination of spectroscopic techniques is essential for the unambiguous identification of regioisomers.[4]
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will differ between the two isomers. Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful. A NOESY experiment can show through-space correlations between the protons of the N-substituent on the pyrazole ring and the protons of the adjacent substituent (either the thienyl or the other aryl/alkyl group), thus confirming the regiochemistry.[4][7]
-
X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography provides definitive proof of its molecular structure.[8][9][10][11]
Troubleshooting Guides
Issue 1: My reaction yields a nearly 1:1 mixture of thienyl-pyrazole regioisomers.
-
Problem: The electronic and steric differences between the two carbonyls of the thienyl-1,3-dicarbonyl are insufficient to direct the reaction under the current conditions.
-
Solution 1: Change the Solvent System. This is often the most effective initial step. Switch from standard solvents like ethanol or methanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3][4] This can significantly enhance the regioselectivity.
-
Solution 2: Modify the Reaction Temperature. Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer. Conversely, in some cases, elevated temperatures might favor the kinetically controlled product. Systematic temperature screening is recommended.
-
Solution 3: Alter the Catalyst. If using an acid catalyst, switching between a protic acid (e.g., acetic acid) and a Lewis acid (e.g., ZnCl₂) can influence the reaction pathway and, consequently, the regioselectivity.
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your thienyl substrate and hydrazine favor the formation of the unwanted isomer under your current reaction conditions.
-
Solution 1: Employ a Different Synthetic Strategy. Consider moving away from the Knorr condensation. The 1,3-dipolar cycloaddition of a diazo compound with a suitably substituted thienyl alkyne can provide access to the alternative regioisomer with high selectivity.[6]
-
Solution 2: Use a Protecting Group Strategy. It may be possible to selectively protect one of the carbonyl groups of the 1,3-dicarbonyl, carry out the reaction with the hydrazine, and then deprotect to obtain the desired isomer. This multi-step approach can be effective when other methods fail.
Issue 3: I have a mixture of regioisomers that are difficult to separate by column chromatography.
-
Problem: The two regioisomers have very similar polarities, making their separation by conventional silica gel chromatography challenging.
-
Solution 1: Optimize Chromatographic Conditions. Experiment with different solvent systems for column chromatography. A systematic screening using thin-layer chromatography (TLC) with various eluent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) can help identify a system with better separation.[5] Using a high-performance liquid chromatography (HPLC) system with a chiral or specialized column may also be effective.
-
Solution 2: Derivatization. If the isomers contain a suitable functional group (e.g., an NH group on the pyrazole ring), they can be derivatized to form new compounds with different physical properties that may be easier to separate. After separation, the derivatizing group can be removed.
-
Solution 3: Recrystallization. If the product is a solid, fractional recrystallization can be a powerful technique for separating isomers if they have different solubilities in a particular solvent.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from 1-(Thiophen-2-yl)butane-1,3-dione and Phenylhydrazine.
| Entry | Solvent | Temperature (°C) | Time (h) | Ratio of 3-(Thiophen-2-yl) to 5-(Thiophen-2-yl) Isomer | Total Yield (%) |
| 1 | Ethanol | Reflux | 6 | 55:45 | 85 |
| 2 | Acetic Acid | 100 | 4 | 60:40 | 88 |
| 3 | TFE | Reflux | 2 | 85:15 | 92 |
| 4 | HFIP | Room Temp | 1 | 95:5 | 95 |
Note: Data is representative and compiled from typical results reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Phenyl-5-(thiophen-2-yl)-3-methyl-1H-pyrazole using HFIP
-
Materials:
-
1-(Thiophen-2-yl)butane-1,3-dione (1.0 mmol, 1.0 eq)
-
Phenylhydrazine (1.1 mmol, 1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(thiophen-2-yl)butane-1,3-dione in HFIP.
-
Slowly add phenylhydrazine to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the major regioisomer.[3]
-
Protocol 2: Microwave-Assisted Synthesis of Thienyl-Pyrazoles from Chalcones
-
Materials:
-
(E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (thienyl chalcone) (1.0 mmol)
-
Hydrazine hydrate (2.0 mmol)
-
Ethanol (5 mL)
-
-
Procedure:
-
Combine the thienyl chalcone and hydrazine hydrate in a 10 mL microwave reaction vessel.
-
Add ethanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Mandatory Visualizations
Caption: Workflow for regioselective thienyl-pyrazole synthesis.
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. researchgate.net [researchgate.net]
- 9. mkuniversity.ac.in [mkuniversity.ac.in]
- 10. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Technical Support Center: Overcoming Challenges in the Purification of 3-Methyl-5-(2-thienyl)-1H-pyrazole
For researchers, scientists, and professionals in drug development, the purification of novel compounds is a critical step that often presents significant challenges. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 3-Methyl-5-(2-thienyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for the purification of pyrazole derivatives like this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: My purified this compound is a yellow or brown color instead of the expected white or off-white solid. What is the likely cause?
A2: A yellow or brown hue in the final product typically indicates the presence of oxidized impurities. Pyrazole rings can be susceptible to oxidation, and residual starting materials or byproducts from the synthesis can also contribute to discoloration. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent air oxidation.[1] If the discoloration persists after initial purification, a second purification step, such as treatment with activated charcoal during recrystallization, may be necessary.
Q3: Can I use standard silica gel for column chromatography of this compound?
A3: While standard silica gel can be used, it should be approached with caution. The basic nature of the pyrazole nitrogen atoms can lead to strong interactions with the acidic surface of silica gel. This can result in poor separation, tailing of the product peak on TLC and during column chromatography, and in some cases, degradation of the compound on the column.
Q4: How can I prevent my compound from strongly binding to the silica gel column?
A4: To mitigate the issue of strong binding to silica gel, it is highly recommended to use deactivated silica gel. This is typically achieved by preparing a slurry of the silica gel in the chosen eluent and adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1% of the total solvent volume). The triethylamine neutralizes the acidic sites on the silica gel, leading to improved elution, better peak shape, and higher recovery of the basic pyrazole compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: The product oils out or fails to crystallize during recrystallization.
Question: After dissolving my crude this compound in a hot solvent and allowing it to cool, it forms an oil instead of crystals. What should I do?
Answer: "Oiling out" is a common problem that occurs when the compound precipitates from the solution at a temperature above its melting point or when significant impurities are present. Here are several strategies to induce crystallization:
-
Confirm Purity: The presence of impurities can significantly lower the melting point of the mixture and inhibit crystallization. Analyze a small sample of the crude product by TLC or LC-MS to assess its purity. If multiple spots are observed, a preliminary purification by column chromatography may be necessary.
-
Adjust Solvent System:
-
Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to ensure it is fully dissolved. A more dilute solution may crystallize more effectively upon slow cooling.
-
Use a Mixed-Solvent System: A highly effective technique is to dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol) and then slowly add a "poor" hot solvent (an anti-solvent, e.g., water or hexanes) until the solution becomes slightly turbid. Then, allow the mixture to cool slowly.[2]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If a small amount of the pure, solid product is available from a previous batch, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for crystallization.
-
Issue 2: Low yield of purified product after column chromatography.
Question: I am losing a significant amount of my this compound during column chromatography. How can I improve the recovery?
Answer: Low recovery from a silica gel column is a frequent issue with basic compounds like pyrazoles due to their strong adsorption to the acidic stationary phase. The following steps can help improve your yield:
-
Deactivate the Silica Gel: As mentioned in the FAQs, pre-treating the silica gel with triethylamine is crucial. Prepare a slurry of your silica gel in the eluent and add ~0.5-1% triethylamine before packing the column. This will minimize irreversible adsorption of your product.
-
Optimize the Eluent Polarity: The polarity of the mobile phase must be carefully optimized.
-
If the eluent is not polar enough, your compound may not move from the baseline.
-
If the eluent is too polar, the compound may elute too quickly along with impurities, resulting in poor separation and impure fractions.
-
Use TLC to find an eluent system that gives your product an Rf value of approximately 0.3. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.
-
-
Proper Sample Loading:
-
Wet Loading: Dissolve your crude product in the minimum amount of the eluent (or a slightly more polar solvent like dichloromethane) and carefully apply it to the top of the column. Using too much solvent for loading can lead to band broadening and poor separation.
-
Dry Loading: For compounds with low solubility in the eluent, dry loading is the preferred method. Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This technique often results in sharper bands and better separation.
-
Data Presentation
The following tables summarize typical purification parameters for pyrazole derivatives based on literature for structurally similar compounds. These should be used as a starting point for optimization.
Table 1: Recrystallization Solvents for Pyrazole Derivatives
| Solvent/Solvent System | Compound Type | Observations |
| Ethanol | 3-Methyl-5-pyrazolone derivatives | Effective for obtaining crystalline solids.[3] |
| Methanol | 3-Methyl-5-pyrazolone | Used to obtain the final product after synthesis.[3] |
| Ethanol/Water | General Pyrazoles | A common mixed-solvent system to induce crystallization.[2] |
| Hexane/Ethyl Acetate | General Pyrazoles | Useful for less polar pyrazole derivatives.[2] |
| Isopropanol | Phenyl-thioacetylpyrazol-one | Yielded orange-colored crystals. |
Table 2: Column Chromatography Parameters for Thienyl-Pyrazole Derivatives
| Compound | Stationary Phase | Mobile Phase (Eluent) | Yield |
| 1,5-diphenyl-3-(thiophen-2-yl)-1H-pyrazole | Silica Gel | Hexane/Ethyl Acetate (19:1) | 75%[2] |
| 1,3-diphenyl-5-(thiophen-2-yl)-1H-pyrazole | Silica Gel | Hexane/Ethyl Acetate (19:1) | 74%[2] |
| 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one | Silica Gel | Not specified | 94%[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed-Solvent System)
This protocol is a general guideline for the recrystallization of this compound when a single suitable solvent is not identified.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol or methanol) with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using a deactivated silica gel column.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.3 for the target compound.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent. Add triethylamine to constitute approximately 0.5-1% of the total solvent volume and stir well.
-
Column Packing: Pour the silica slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting powder onto the top of the column.
-
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin the separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: A workflow for selecting the appropriate purification method.
Caption: A decision tree for troubleshooting crystallization problems.
References
Optimizing reaction conditions for the cyclization of thiophene-containing chalcones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the cyclization of thiophene-containing chalcones.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cyclization of thiophene-containing chalcones, offering potential causes and solutions in a straightforward question-and-answer format.
Problem 1: Low to No Product Yield
-
Question: My reaction is not proceeding, or the yield of the cyclized product is very low. What are the possible causes and how can I improve it?
-
Answer: Low or no product yield is a common issue in the cyclization of chalcones.[1] Several factors could be contributing to this problem:
-
Impure Starting Materials: The purity of the initial thiophene-containing chalcone is crucial. Impurities from the preceding Claisen-Schmidt condensation can inhibit the cyclization reaction.[1]
-
Solution: Purify the chalcone starting material using recrystallization or column chromatography. Confirm its purity through techniques like NMR or melting point analysis.[1]
-
-
Ineffective Catalyst or Reagents: The activity of catalysts and reagents can degrade over time, especially oxidizing agents.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.
-
Solution:
-
Gradually increase the reaction temperature while monitoring the progress with Thin Layer Chromatography (TLC).[1]
-
Optimize the reaction time; some reactions may require several hours of refluxing.[2]
-
Screen different solvents. Polar aprotic solvents like DMSO and DMF have proven effective in some base-catalyzed cyclizations.[4] Ethanol and methanol are also commonly used.[2]
-
-
-
Substrate Reactivity: The electronic properties of the substituents on the chalcone can affect its reactivity.
-
Solution: Chalcones with strong electron-withdrawing groups may require more forcing conditions or specifically optimized protocols to achieve good yields.[1]
-
-
Problem 2: Formation of Multiple Products or Side Reactions
-
Question: My TLC analysis shows multiple spots, indicating the formation of side products. How can I improve the selectivity of my reaction?
-
Answer: The formation of multiple products can arise from competing reaction pathways.
-
Choice of Reagents: The choice of cyclizing agent and catalyst is critical for product selectivity. For instance, in oxidative cyclizations, different oxidants can lead to different heterocyclic cores.[1]
-
Solution: Carefully select the appropriate reagents for the desired cyclized product. For the synthesis of pyrazolines from chalcones, reacting with hydrazine hydrate is a common method.[5] For thieno[2,3-b]pyridines, specific synthetic routes involving precursors like 3-(arylethynyl)-2-(alkylthio)pyridines may be necessary.[6]
-
-
Reaction Conditions: Temperature and reaction time can influence selectivity.
-
Solution: Lowering the reaction temperature may favor the thermodynamically more stable product. Systematically vary the reaction time to find the optimal point where the desired product is maximized and side product formation is minimized.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What are the common methods for the cyclization of thiophene-containing chalcones?
-
Answer: Thiophene-containing chalcones can be cyclized into a variety of heterocyclic compounds using several methods:
-
Reaction with Hydrazine Derivatives: This is a widely used method to synthesize pyrazoline derivatives. The reaction can be catalyzed by acids (e.g., acetic acid, formic acid) or bases (e.g., NaOH).[2][3][7]
-
Reaction with Urea, Thiourea, or Guanidine: These reagents can be used to form pyrimidine-based structures.[7][8][9]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[10][11]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the cyclization reaction efficiently.[2]
-
Intramolecular Cyclization: For appropriately substituted chalcones, intramolecular cyclization can be promoted by Lewis acids like InCl₃·4H₂O or ZnCl₂.[12]
-
-
Question: How does the thiophene ring influence the cyclization reaction?
-
Answer: The electron-rich nature of the thiophene ring can influence the reactivity of the chalcone system. It can affect the electron density of the α,β-unsaturated carbonyl moiety, which is the reactive site for the cyclization. The position of the thiophene ring (as the substituent on the benzaldehyde or acetophenone side) will also play a role in the electronic properties and steric hindrance of the chalcone.
Experimental Design and Optimization
-
Question: What factors should I consider when choosing a solvent for the cyclization reaction?
-
Answer: The choice of solvent is crucial and depends on the specific reaction. Key factors to consider include:
-
Solubility: The chalcone and other reagents should be soluble in the chosen solvent at the reaction temperature.
-
Polarity: The polarity of the solvent can influence the reaction mechanism and rate. Alcohols like ethanol and methanol are common, while polar aprotic solvents like DMSO and DMF can also be effective.[2][4]
-
Boiling Point: The boiling point of the solvent will determine the maximum temperature for reactions conducted under reflux.
-
-
Question: How can I monitor the progress of my cyclization reaction?
-
Answer: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting chalcone, you can observe the disappearance of the starting material and the appearance of the product spot.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different cyclization methods, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of Pyrazoline Derivatives from Thiophene-Containing Chalcones
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hydrazine Hydrate / Acetic Acid | Ethanol | Reflux (80) | 8 h | 88.5 | [7] |
| 4-Hydrazinylbenzenesulfonamide HCl / Acetic Acid | N/A (Ultrasound) | 65 | 50-90 min | 72-85 | [2] |
| 4-Hydrazinylbenzenesulfonamide HCl | Methanol or Ethanol | N/A (Microwave) | 7-60 min | 4-98 | [2] |
| Hydrazine Hydrate / Formic Acid | Formic Acid | Reflux | 8 h | Good | [3] |
| Hydrazine Hydrate / NaOH | Ethanol | Reflux | N/A | Good | [3] |
Table 2: Microwave-Assisted vs. Conventional Synthesis of Thiophene Chalcones (Precursors to Cyclization)
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Microwave | Aq. KOH | N/A | 2-6 min | High | |
| Conventional | Aq. KOH | N/A | 24 h | Lower | |
| Microwave | Fly-ash:H₂SO₄ | N/A | 1-4 min | 85-96 | |
| Microwave | 40% NaOH | N/A | 60-120 s | High |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazoline Derivatives from Thiophene-Containing Chalcones [5][7]
-
Reaction Setup: In a round-bottom flask, dissolve the thiophene-containing chalcone (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate (1 to 2.25 equivalents) to the solution. If an acid catalyst is used, add a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux (e.g., 80°C for ethanol) for a specified period (typically 4-8 hours). Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Pyrazoline Derivatives [2]
-
Reaction Mixture: In a microwave-safe vial, combine the thiophene-containing chalcone (1 equivalent) and 4-hydrazinylbenzenesulfonamide hydrochloride (1 equivalent) in methanol or ethanol.
-
Microwave Irradiation: Securely cap the vial and place it in a microwave reactor. Irradiate the mixture for 7 to 60 minutes at a suitable temperature.
-
Cooling and Isolation: After irradiation, allow the vial to cool to room temperature.
-
Purification: Evaporate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis and cyclization of thiophene-containing chalcones.
Caption: Troubleshooting logic for addressing low product yield in cyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.nuc.edu.iq [journal.nuc.edu.iq]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Temperature Control in Exothermic Pyrazole Synthesis
Welcome, researchers, scientists, and drug development professionals. This technical support center is your dedicated resource for navigating the challenges of managing temperature in exothermic pyrazole synthesis reactions. Pyrazole synthesis, particularly the widely used Knorr synthesis and its variations, is often accompanied by significant heat release. Improper temperature control can lead to reduced yields, formation of impurities, and in worst-case scenarios, dangerous runaway reactions.
This guide provides practical, in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you maintain precise temperature control, ensuring safer and more successful experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis reaction is showing a sudden and rapid increase in temperature. What is happening and what should I do?
A1: You are likely experiencing a thermal runaway, a situation where the reaction rate and heat generation increase uncontrollably. This is a serious safety concern.
-
Immediate Action: If safely possible, immediately cease the addition of any further reagents and enhance cooling by lowering the temperature of your cooling bath or increasing the flow of coolant. If the reaction is in its early stages, quenching the reaction with a cold, inert solvent may be an option. For larger-scale reactions, follow your laboratory's specific emergency protocols for runaway reactions.
-
Common Causes:
-
Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of your reaction.
-
Rapid Reagent Addition: Adding a reactive reagent, such as hydrazine, too quickly can lead to a rapid release of heat that overwhelms the cooling system.
-
Poor Mixing: Inadequate stirring can create localized hot spots where the reaction accelerates, initiating a runaway.
-
Incorrect Reaction Concentration: A more concentrated reaction mixture will generate heat more rapidly in a smaller volume.
-
Q2: I'm observing a lower than expected yield and the formation of dark-colored impurities in my pyrazole synthesis. Could this be related to temperature?
A2: Yes, poor temperature control is a common cause of both low yields and impurity formation. High reaction temperatures can promote side reactions and the degradation of starting materials and products.[1] In the Knorr pyrazole synthesis, for instance, elevated temperatures can lead to the formation of colored byproducts from the hydrazine starting material.
Q3: How does reaction temperature influence the regioselectivity of my pyrazole synthesis?
A3: Temperature can be a critical factor in determining the ratio of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] Different reaction pathways leading to different isomers can have varying activation energies. By carefully controlling the temperature, you can favor the kinetic or thermodynamic product. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for the formation of the more stable thermodynamic product.
Q4: What are the primary methods for cooling an exothermic pyrazole synthesis reaction?
A4: The choice of cooling method depends on the scale of your reaction and the desired temperature. Common laboratory-scale methods include:
-
Ice/Water Baths: For maintaining temperatures around 0-5 °C.
-
Ice/Salt Baths: To achieve temperatures between -5 and -15 °C.
-
Dry Ice/Solvent Baths: For lower temperatures, such as dry ice/acetone (-78 °C) or dry ice/acetonitrile (-40 °C).
-
Cryocoolers or Circulating Chillers: These provide precise and automated temperature control over a wide range for extended periods.[2]
For larger-scale reactions, jacketed reactors with circulating cooling fluids are standard.
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm During Hydrazine Addition
Symptoms:
-
Rapid temperature spike observed on the thermometer or probe.
-
Solvent boiling or vigorous bubbling.
-
Visible change in reaction color or consistency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Issue 2: Low Yield and/or Impurity Formation
Symptoms:
-
TLC or LC-MS analysis shows a complex mixture of products.
-
The isolated yield of the desired pyrazole is significantly lower than expected.
-
The final product is discolored.
Troubleshooting Workflow:
Caption: Troubleshooting low yield and impurity issues.
Data Presentation: The Impact of Temperature Control Strategies
The following tables present illustrative data from a hypothetical Knorr pyrazole synthesis between phenylhydrazine and ethyl acetoacetate to demonstrate the importance of temperature management.
Table 1: Effect of Hydrazine Addition Rate on Peak Exotherm Temperature
| Addition Time of Phenylhydrazine (1.0 eq) | Cooling Method | Initial Temperature (°C) | Peak Internal Temperature (°C) | Yield of Desired Pyrazole (%) |
| 2 minutes (bulk addition) | Ice/Water Bath | 0 | 35 | 65 |
| 15 minutes (dropwise) | Ice/Water Bath | 0 | 8 | 85 |
| 30 minutes (syringe pump) | Ice/Water Bath | 0 | 2 | 92 |
| 30 minutes (syringe pump) | No Cooling | 25 | 78 (Runaway) | <10 |
Table 2: Comparison of Cooling Methods for a Standardized Pyrazole Synthesis
| Cooling Method | Target Temperature (°C) | Maximum Observed Exotherm (°C) | Reaction Time (hours) | Purity by HPLC (%) |
| None | Ambient (~25) | 55 | 1 | 70 |
| Ice/Water Bath | 0 | 8 | 2 | 90 |
| Dry Ice/Acetone Bath | -78 | <1 | 4 | 98 |
| Automated Circulating Chiller | -10 | 1 | 3 | 97 |
Experimental Protocols
Protocol 1: Temperature-Controlled Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol emphasizes strict temperature control during the exothermic addition of phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Ice
-
Salt (e.g., NaCl)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Dropping funnel or syringe pump
-
Cooling bath
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in ethanol (100 mL).
-
Initial Cooling: Place the flask in an ice/salt bath and cool the solution to between -5 and 0 °C with stirring.
-
Controlled Hydrazine Addition: Add phenylhydrazine (1.0 eq) to the dropping funnel. Add the phenylhydrazine dropwise to the stirred solution over 30-45 minutes. Crucially, monitor the internal temperature and adjust the addition rate to maintain the temperature below 5 °C.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
-
Warm to Room Temperature: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature while continuing to stir for 2 hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, the product can be isolated by standard procedures such as crystallization or column chromatography.
Protocol 2: General Protocol for Managing Exothermic Pyrazole Syntheses
This protocol provides a general framework for safely conducting potentially exothermic pyrazole syntheses.
Experimental Workflow:
Caption: A general workflow for controlled exothermic pyrazole synthesis.
By implementing these best practices, you can effectively manage the exothermic nature of pyrazole synthesis, leading to improved safety, higher yields, and purer products in your research and development endeavors.
References
Troubleshooting common issues in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Pyrazole Product
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis, most commonly in the Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time. For many condensation reactions, heating is necessary; consider refluxing the reaction mixture.[2]
-
Catalyst Choice: The choice and amount of an acid or base catalyst can be critical. For Knorr synthesis, catalytic amounts of a protic acid (like glacial acetic acid) are often used.[2][3]
-
Consider Side Reactions: Be aware of potential side reactions, such as incomplete cyclization or the formation of stable intermediates like hydroxylpyrazolidines that may not readily dehydrate to the final pyrazole.[4] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[4]
Logical Workflow for Troubleshooting Low Yield
Issue 2: Formation of Regioisomers
Q2: I am observing a mixture of two products. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[5]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The choice of solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[5][6]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[4] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[4]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[5]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack.[5]
Quantitative Data on Regioselectivity
The following table summarizes the effect of the solvent on the isomer ratio for the reaction of various unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. Regioisomers are denoted as A (N-substituted nitrogen adjacent to R¹) and B (N-substituted nitrogen adjacent to R²).
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | 53:47 | [6][7] |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 93:7 | [6][7] |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | [6][7] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | EtOH | 40:60 | [5] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | TFE | 99:1 | [5] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | HFIP | >99:1 | [5] |
Reaction Pathway Illustrating Regioselectivity
Issue 3: Purification Challenges
Q3: My crude product is an oil or a dark, tarry material that is difficult to purify. What should I do?
A3: The formation of oils or tars can be due to several factors, including the presence of impurities, the product's low melting point, or decomposition under the reaction conditions.
Troubleshooting Purification:
-
"Oiling Out": If the product "oils out" during recrystallization, it may be because the boiling point of the solvent is higher than the melting point of the compound or the solution is too concentrated. Try using a lower-boiling point solvent or adding more hot solvent to the mixture.
-
Tarry Material: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrazole product itself, typically caused by excessively high temperatures or highly acidic conditions. Consider lowering the reaction temperature and using a milder acid catalyst.
-
Discoloration: Discoloration of the reaction mixture, especially when using hydrazine salts, is often due to the formation of colored impurities from the hydrazine starting material. Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.
-
Purification Methods:
-
Recrystallization: This is a common and effective method for purifying solid pyrazoles.[8] Experiment with different single or mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[8]
-
Column Chromatography: For oils or complex mixtures, silica gel column chromatography is a powerful purification technique. A gradient of ethyl acetate in hexane is a common eluent system. If your compound is basic and sticks to the silica, adding a small amount of triethylamine (0.1-1%) to the eluent can help.[9]
-
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines and may require optimization for specific substrates.[5]
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0-1.2 eq)
-
Solvent (e.g., ethanol, 1-propanol)
-
Acid catalyst (e.g., glacial acetic acid)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound.
-
Solvent and Catalyst Addition: Add the solvent, followed by a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[2]
-
Addition of Hydrazine: Add the substituted hydrazine to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux at 100°C) and monitor the progress by TLC.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]
Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol is a specific example of a Knorr-type reaction to form a pyrazolone.[2]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.[2]
-
Add 1-propanol and 3 drops of glacial acetic acid.[2]
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[2]
-
Monitor the reaction by TLC (30% ethyl acetate/70% hexane) to ensure the starting material is consumed.[2]
-
Add 10 mL of water to the hot reaction mixture with stirring.[2]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[10]
-
Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[2]
Protocol 3: Purification by Recrystallization (Single Solvent)
This is a standard method for purifying solid pyrazole compounds.[8]
Procedure:
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid completely dissolves.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum crystal formation, you can then place the flask in an ice bath for at least 20-30 minutes.[8]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Experimental Workflow for Knorr Pyrazole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Enhancing the stability of 3-Methyl-5-(2-thienyl)-1h-pyrazole for biological assays
Technical Support Center: 3-Methyl-5-(2-thienyl)-1H-pyrazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in enhancing the stability of this compound for reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common stability issues observed with pyrazole-based compounds like this compound in biological assays?
A: Pyrazole derivatives are generally stable but can be susceptible to specific degradation pathways under typical assay conditions.[1] Key concerns include:
-
Solubility and Precipitation: Like many heterocyclic small molecules, this compound may have limited aqueous solubility, leading to precipitation in buffers, especially upon dilution from a high-concentration DMSO stock.
-
pH Sensitivity: The pyrazole ring contains both a weakly acidic (pyrrole-like) NH and a weakly basic (pyridine-like) N atom.[2][3] Extreme pH values in assay buffers can lead to ionization or degradation, altering the compound's activity and stability.
-
Oxidative Degradation: The thiophene ring is an electron-rich heterocycle that can be susceptible to oxidation, potentially affecting the compound's interaction with its biological target.
-
Photostability: Thiophene-containing compounds can be sensitive to light, particularly UV, which may cause degradation over the course of a long experiment if plates are not protected.
-
Tautomerism: Pyrazoles can exist in different tautomeric forms.[2][4] While this is an intrinsic property, changes in the solvent environment or pH could favor one tautomer over another, potentially impacting biological activity.
Q2: My compound is precipitating after dilution into my aqueous assay buffer. How can I improve its solubility and prevent this?
A: Precipitation is a common issue when diluting DMSO stock solutions into aqueous media. Here are several strategies to address this:
-
Optimize Stock Concentration: Lower the concentration of your primary DMSO stock solution. Diluting a less concentrated stock may prevent the compound from crashing out.
-
Use Co-solvents: Introduce a small percentage of a biocompatible co-solvent. The table below shows hypothetical solubility data to illustrate this point.
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain compound solubility.
-
Test Different Buffers: The salt concentration and components of your buffer can influence solubility. Test solubility in various common biological buffers.
Table 1: Illustrative Solubility of this compound in Various Media
| Solvent System | Maximum Solubility (µM) [Hypothetical] | Observations |
| 100% DMSO | > 10,000 | Ideal for primary stock solution. |
| PBS (pH 7.4) with 1% DMSO | 25 | Precipitation observed at higher conc. |
| PBS (pH 7.4) with 5% DMSO | 100 | Improved, but may affect some cell lines. |
| PBS (pH 7.4) with 1% DMSO + 0.1% Tween® 20 | 150 | Significant improvement in solubility. |
| DMEM + 10% FBS with 1% DMSO | 75 | Serum proteins can help stabilize compound. |
Q3: I'm observing a progressive loss of compound activity during my multi-hour cell-based assay. What could be the cause and how can it be fixed?
A: A time-dependent loss of activity suggests compound degradation. The workflow below can help diagnose the issue. Key factors to investigate are temperature, pH, and light sensitivity.
Caption: Troubleshooting workflow for diagnosing compound instability.
Q4: How should I prepare and store stock solutions of this compound to ensure long-term stability?
A: Proper storage is critical for preventing degradation.
-
Solid Compound: Store the powdered form of the compound at -20°C or -80°C in a desiccated, dark environment.
-
Stock Solutions: Prepare a high-concentration primary stock (e.g., 10-20 mM) in anhydrous DMSO. Aliquot this stock into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store these aliquots at -80°C.
-
Working Solutions: Prepare fresh intermediate dilutions from the primary stock for each experiment. Avoid long-term storage of diluted aqueous solutions.
Table 2: Recommended Storage Conditions
| Form | Solvent | Concentration | Temperature | Duration (General Guideline) |
| Solid | N/A | N/A | -20°C | > 1 year |
| Primary Stock | Anhydrous DMSO | 10-20 mM | -80°C | Up to 6 months |
| Working Solution | Assay Buffer | 1-100 µM | 4°C | Prepare fresh; use within hours |
Experimental Protocols
Protocol 1: Aqueous Buffer Stability Assay
This protocol determines the chemical stability of the compound in your specific assay buffer over time.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., ice-cold Acetonitrile with an internal standard)
-
96-well plate
-
Incubator (set to assay temperature, e.g., 37°C)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare Compound: Prepare a 1 mM stock of the compound in DMSO.
-
Initiate Reaction: In triplicate for each time point, add 5 µL of the 1 mM stock to 495 µL of pre-warmed assay buffer in a 1.5 mL tube to achieve a final concentration of 10 µM. Vortex gently.
-
Time=0 Sample: Immediately take a 50 µL aliquot from each replicate and add it to a well in the 96-well plate containing 150 µL of ice-cold Quenching Solution. This is your T=0 sample.
-
Incubation: Place the remaining reaction tubes in the incubator.
-
Time Points: At subsequent time points (e.g., 30, 60, 120, 240 minutes), remove 50 µL aliquots from each replicate and quench as described in step 3.
-
Sample Processing: Once all time points are collected, centrifuge the 96-well plate (e.g., at 3000 x g for 10 min) to pellet any precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Normalize the results for each time point to the T=0 sample to determine the percent of compound remaining.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
The compound is generally considered stable if >80% remains at the final time point.
Caption: Experimental workflow for the buffer stability assay.
Protocol 2: Microsomal Stability Assay
This protocol assesses the metabolic stability of the compound in the presence of liver microsomes, which is crucial for predicting in vivo clearance.
1. Materials:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Items from Protocol 1
2. Procedure:
-
Prepare Master Mix: Prepare a master mix containing the liver microsomes (e.g., final concentration 0.5 mg/mL) and the compound (e.g., final concentration 1 µM) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system to the master mix. This is your T=0.
-
Control Reactions: Run parallel incubations:
-
No NADPH: To check for non-enzymatic degradation.
-
No Compound: To monitor for interfering peaks from the matrix.
-
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench immediately with ice-cold acetonitrile containing an internal standard.
-
Analysis: Process and analyze samples via LC-MS/MS as described in Protocol 1.
3. Data Analysis:
-
Plot the natural log of the % remaining compound versus time.
-
The slope of the linear portion of the curve (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Conceptual Visualization
The diagram below illustrates potential sites on the this compound molecule that could be susceptible to modification under certain assay conditions.
References
Validation & Comparative
A Comparative Analysis of 3-Methyl-5-(2-thienyl)-1H-pyrazole and Celecoxib in the Context of COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, features a central pyrazole ring, which is crucial for its biological activity.[2] Celecoxib is widely used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1]
3-Methyl-5-(2-thienyl)-1H-pyrazole is a heterocyclic compound also containing a pyrazole core. The pyrazole scaffold is a key feature in many compounds designed as selective COX-2 inhibitors. While specific pharmacological data for this exact molecule is limited, its structural similarity to other known COX-2 inhibitors suggests it may exhibit similar activity. This analysis will, therefore, draw upon the established structure-activity relationships of pyrazole derivatives to infer its potential properties.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of Celecoxib and a related pyrazole derivative is presented below.
| Property | Celecoxib | 3-Methyl-5-phenyl-1H-pyrazole (Analogue) |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S[2] | C₁₀H₁₀N₂ |
| Molecular Weight | 381.37 g/mol [2] | 158.20 g/mol |
| Melting Point | 157-159 °C[2] | Not Available |
| Solubility | Insoluble in water; soluble in methanol, ethanol, and DMSO.[2] | 5.2 µg/mL (at pH 7.4)[3] |
| Appearance | White to off-white crystalline powder.[2] | Not Available |
Pharmacodynamics: COX Inhibition
Celecoxib's mechanism of action is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] This selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in maintaining the integrity of the gastric mucosa and normal platelet function.[1]
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀).
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 21.5[4] | 0.242[4] | ~89 |
| Celecoxib | 82[5] | 6.8[5] | 12 |
| Celecoxib | - | 0.04[6] | - |
Note: IC₅₀ values can vary depending on the specific assay conditions.
For This compound , specific IC₅₀ values are not available in the reviewed literature. However, the pyrazole scaffold is a well-established pharmacophore for COX-2 inhibition. Structure-activity relationship studies of various pyrazole derivatives have shown that substituents on the pyrazole ring significantly influence potency and selectivity. The presence of a thienyl group at the 5-position and a methyl group at the 3-position would be expected to confer some degree of COX inhibitory activity, though its potency and selectivity relative to Celecoxib would require experimental determination.
Signaling Pathway: Cyclooxygenase Action
The following diagram illustrates the cyclooxygenase pathway and the role of COX-1 and COX-2 in prostaglandin synthesis.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Pharmacokinetics
The pharmacokinetic profiles of a drug determine its absorption, distribution, metabolism, and excretion.
| Parameter | Celecoxib |
| Absorption | Rapidly absorbed, with peak plasma levels achieved within 3 hours.[7] |
| Distribution | Steady-state volume of distribution is about 429 L, indicating broad tissue distribution.[7] |
| Protein Binding | ~97%[8] |
| Metabolism | Extensively metabolized in the liver, primarily by cytochrome P450 2C9 (CYP2C9).[9][10] |
| Half-life | Approximately 11.2 hours.[7] |
| Excretion | Primarily eliminated via hepatic metabolism, with about 57% of the dose excreted in feces and 27% in urine as metabolites.[7] |
Pharmacokinetic data for This compound is not currently available.
Safety and Tolerability
The safety profile of an NSAID is a critical consideration in its clinical use.
Celecoxib:
-
Common Adverse Effects: Dyspepsia, diarrhea, abdominal pain, nausea, and headache.[11][12]
-
Serious Adverse Reactions:
-
Cardiovascular Events: Increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke.[12][13]
-
Gastrointestinal Events: Risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines.[13][14]
-
Renal Toxicity: Can lead to renal papillary necrosis and other renal injury.[12]
-
Hepatic Toxicity: Can cause elevations of liver enzymes and, rarely, more severe hepatic reactions.[12]
-
A safety profile for This compound has not been established.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Human Recombinant Enzyme)
This protocol provides a general framework for determining the IC₅₀ values of test compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (e.g., this compound or Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known COX inhibitor)
-
Negative control (solvent only)
-
96-well microplate
-
Microplate reader
-
Prostaglandin E₂ (PGE₂) enzyme immunoassay (EIA) kit
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of the test compound, positive control, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).
-
Detection: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Experimental Workflow for an In Vitro COX Inhibition Assay.
Conclusion
Celecoxib is a well-characterized selective COX-2 inhibitor with a defined efficacy and safety profile. Its pyrazole core is a key structural feature for its activity. While this compound shares this core scaffold, a direct comparative analysis is hampered by the lack of specific experimental data for this compound. Based on the extensive research into pyrazole-based COX-2 inhibitors, it is plausible that this compound possesses COX inhibitory properties. However, its potency, selectivity, and overall pharmacological profile would need to be determined through rigorous experimental evaluation using protocols such as the one detailed in this guide. This analysis underscores the importance of the pyrazole scaffold in the design of anti-inflammatory agents and provides a framework for the future investigation of novel derivatives like this compound.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Celecoxib oral capsule side effects: Mild to serious [medicalnewstoday.com]
- 12. Celecoxib: Side Effects and How to Manage Them [healthline.com]
- 13. Celecoxib: MedlinePlus Drug Information [medlineplus.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
Validation of 3-Methyl-5-(2-thienyl)-1h-pyrazole as a kinase inhibitor
The dysregulation of protein kinase activity is a well-established driver of numerous diseases, most notably cancer.[2] The pyrazole ring system has proven to be a highly effective scaffold for designing molecules that can fit into the ATP-binding pocket of kinases, leading to the inhibition of their enzymatic activity.[1][2] Researchers have successfully synthesized and evaluated a multitude of pyrazole derivatives, demonstrating their potential to target a wide array of kinases, including Janus kinases (JAKs), Aurora kinases, c-Jun N-terminal kinases (JNKs), and cyclin-dependent kinases (CDKs).[3][4][5]
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity and anti-proliferative effects of selected pyrazole derivatives against various kinases and cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.
In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 3f | JAK1 | 3.4 | [3] |
| JAK2 | 2.2 | [3] | |
| JAK3 | 3.5 | [3] | |
| Compound 1b | Haspin | 57 | [6] |
| Compound 2c | Haspin | 62 | [6] |
| Compound 8a | JNK3 | 227 | [4] |
| Compound 7a | JNK3 | 635 | [4] |
| Afuresertib | Akt1 | 0.08 (Ki) | [5] |
| Compound 8 | Aurora A | 35 | [5] |
| Aurora B | 75 | [5] | |
| Compound 5a | c-Met | 4.27 | [7] |
| Compound 5b | c-Met | 7.95 | [7] |
Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Compound 11b | HEL | Leukemia | 0.35 | [3] |
| K562 | Leukemia | 0.37 | [3] | |
| Compound 5b | K562 | Leukemia | 0.021 (GI50) | [8] |
| A549 | Lung | 0.69 (GI50) | [8] | |
| MCF-7 | Breast | 1.7 (GI50) | [8] | |
| Compound 243 | HCT116 | Colon | 0.39 | [9] |
| MCF-7 | Breast | 0.46 | [9] | |
| Compound 5a | HepG-2 | Liver | 3.42 | [7] |
| Compound 5b | HepG-2 | Liver | 3.56 | [7] |
| Compound 25 | HepG2 | Liver | 0.028 | [5] |
| HCT116 | Colon | 0.035 | [5] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of kinase inhibitors. Below are protocols for key assays typically employed in the screening and characterization of these compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation : Prepare kinase, substrate, ATP, and test compound solutions in a suitable kinase buffer.
-
Compound Dispensing : Dispense the pyrazole-based inhibitor at various concentrations into the wells of a microplate. Include controls for no inhibitor (100% kinase activity) and no kinase (background).
-
Kinase Reaction : Initiate the reaction by adding a mixture of the target kinase, its specific substrate, and ATP. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation : Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination & ADP Detection : Stop the kinase reaction and simultaneously deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
ATP Generation & Luminescence : Add the Kinase Detection Reagent to convert the generated ADP back into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[2]
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the pyrazole-based inhibitor. Include a vehicle-treated control group.
-
Incubation : Incubate the cells for a specified duration, typically 48 to 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value.[8]
Visualizing Kinase Inhibition and Experimental Workflow
Diagrams are provided below to illustrate a generic kinase signaling pathway and a standard workflow for inhibitor screening.
Caption: Generic kinase signaling cascade and point of inhibition.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 3-Methyl-5-(2-thienyl)-1H-pyrazole and Phenyl-pyrazole Derivatives
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 3-Methyl-5-(2-thienyl)-1H-pyrazole and a range of phenyl-pyrazole derivatives. This analysis is supported by experimental data from peer-reviewed studies, with a focus on anticancer, anti-inflammatory, and kinase inhibitory activities.
While extensive research has been conducted on the diverse biological activities of phenyl-pyrazole derivatives, data on the specific compound this compound is limited in the current literature. Therefore, for the purpose of this comparative guide, we will analyze the bioactivity of a closely related and well-studied series of compounds: 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives. This allows for a meaningful, albeit indirect, comparison of the thienyl-pyrazole scaffold with its phenyl-substituted counterparts across various biological assays.
Data Presentation: A Quantitative Comparison of Bioactivity
The following tables summarize the quantitative data for the bioactivity of selected thienyl-pyrazole and phenyl-pyrazole derivatives, focusing on their anticancer and anti-inflammatory properties.
Table 1: Anticancer Activity of Thienyl-Pyrazole and Phenyl-Pyrazole Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | Anticancer Activity (IC50 in µM) | Reference |
| Thienyl-Pyrazole Derivative | |||
| 1-acetyl-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | A549 (Lung Carcinoma) | 8.0 | [1] |
| C6 (Glioma) | 5.8 | [1] | |
| Phenyl-Pyrazole Derivatives | |||
| 1,3,5-trisubstituted-1H-pyrazole (Compound 10d) | PC-3 (Prostate Cancer) | 21.9 | [2] |
| MCF-7 (Breast Cancer) | 3.90 | [2] | |
| Pyrazole-fused Curcumin Analogue (Compound 9g) | MDA-MB-231 (Breast Cancer) | 1.8 | [3] |
| HepG2 (Liver Cancer) | 3.5 | [3] | |
| Pyrazole-based Compound 6 | MCF-7 (Breast Cancer) | 6.53 | [4] |
| A-549 (Lung Cancer) | 26.40 | [4] | |
| HCT-116 (Colon Cancer) | 59.84 | [4] |
Table 2: Anti-inflammatory Activity of Phenyl-Pyrazole Derivatives
| Compound/Derivative | Assay | Activity Metric | Result | Reference |
| Phenyl-Pyrazole Derivatives | ||||
| 1,3,5-triaryl-4,5-dihydro-1H-pyrazole (Compound 13i) | Carrageenan-induced paw edema | % Inhibition | High (Comparable to Celecoxib) | [5] |
| New Pyrazole Derivative (Compound 3b) | COX-2 Inhibition | IC50 (nM) | 39.43 | [6] |
| Pyrazole Sulfonate (Compound 150b) | Auricular Edema | % Inhibition | 35.9 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reference for researchers looking to replicate or build upon these findings.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[9][10]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
Procedure:
-
Animal Groups: Male Wistar rats are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After 30 minutes to 1 hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[11][12][13]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[14]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Kinase Inhibition Assay
In vitro kinase inhibition assays are crucial for determining the specific molecular targets of the compounds.
Procedure:
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format.
-
Reaction Mixture: A reaction mixture containing the target kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations is prepared in a suitable buffer.[15]
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[15][16]
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in this comparative analysis, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for screening and a logical diagram of the structure-activity relationship considerations.
Caption: A typical experimental workflow for the synthesis, screening, and analysis of novel pyrazole derivatives.
Caption: Logical relationship between pyrazole derivatives, their potential biological targets, and observed bioactivities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atcc.org [atcc.org]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Thienyl-Pyrazole Derivatives as Anti-Inflammatory Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of thienyl-pyrazole derivatives as potent anti-inflammatory agents. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this promising area of medicinal chemistry.
The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery, with celecoxib being a prominent example of a COX-2 selective inhibitor.[1][2] The incorporation of a thienyl moiety into the pyrazole core has been explored to enhance anti-inflammatory efficacy and modulate pharmacokinetic properties.[2][3] These derivatives primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][4]
Comparative Analysis of In Vitro COX Inhibition
The primary mechanism for many thienyl-pyrazole derivatives is the inhibition of COX enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[5] The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects.[5] The following table summarizes the in vitro inhibitory activity (IC50) of various pyrazole derivatives, including those with thienyl substitutions, against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound |
| Celecoxib | >100 | 0.045 | >2222 | Celecoxib[6] |
| Thienopyrimidine Derivative 135 | Not Reported | Not Reported | Not Reported | Indomethacin |
| Pyrazole-Thiazole Hybrid | Not Reported | 0.03 | Not Reported | Indomethacin |
| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | Not Specified |
| 1,3,4-Trisubstituted Pyrazole (Comp. 144-146) | Not Reported | 0.034 - 0.052 | Not Reported | Celecoxib[7] |
| Thymol-Pyrazole Hybrid (8b) | 13.6 | 0.043 | 316 | Celecoxib[6] |
| Thymol-Pyrazole Hybrid (8g) | 12.06 | 0.045 | 268 | Celecoxib[6] |
Comparative Analysis of In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a key metric for comparison.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound |
| Celecoxib | Not Reported | 82.8 | Not Specified[7] |
| Indomethacin | 10 | 55 | Not Specified[1] |
| Pyrazole Derivative (117a) | Not Reported | 93.80 | Diclofenac Sodium[7] |
| Pyrazole Derivative (118a) | Not Reported | 98.16 | Not Specified[7] |
| Pyrazole-Thiazole Hybrid | Not Reported | 75 | Not Specified[1] |
| Pyrazole Derivative (6b) | Not Reported | 89.57 | Indomethacin, Celebrex[8] |
| 3,5-diarylpyrazoles | 10 | 65-80 | Indomethacin[1] |
Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
A common method to determine COX inhibitory activity involves measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2).
-
Enzyme Preparation : Ovine COX-1 or human recombinant COX-2 is reconstituted in a suitable buffer (e.g., Tris-HCl).
-
Incubation : The test compound, dissolved in a solvent like DMSO, is pre-incubated with the enzyme and a cofactor (e.g., hematin) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid.
-
Reaction Termination : After a defined incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution of HCl.
-
Quantification : The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis : The IC50 value, the concentration of the compound that causes 50% inhibition of PGE2 production, is calculated by comparing the results to a control without the inhibitor.
In Vivo Carrageenan-Induced Paw Edema Assay
This assay is widely used to assess the acute anti-inflammatory effects of compounds in rodents.
-
Animal Model : Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration : The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin or celecoxib.
-
Induction of Inflammation : After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the rats.
-
Measurement of Paw Volume : The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis : The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
Thienyl-pyrazole derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[4][9] Upon stimulation by inflammatory signals like LPS or TNF-α, IκBα is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[4][9]
Caption: Inhibition of the NF-κB signaling pathway by thienyl-pyrazole derivatives.
General Workflow for Anti-Inflammatory Drug Screening
The process of identifying and validating novel anti-inflammatory agents involves a multi-step approach, from initial in silico design to in vivo efficacy studies.
Caption: A typical workflow for the screening of novel anti-inflammatory compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Orthogonal Validation of Pyrazole-Based Screening Hits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous kinase inhibitors. Initial high-throughput screening (HTS) campaigns often yield a high number of potential "hits" targeting these kinases. However, a significant portion of these can be false positives arising from assay artifacts or compound promiscuity. Orthogonal validation is therefore a critical step to de-risk drug discovery projects by confirming genuine, target-specific activity through a battery of independent assays.[1]
This guide provides a comparative overview of key orthogonal validation strategies for pyrazole-based screening hits. We present detailed methodologies for essential biochemical, biophysical, and cell-based assays, alongside illustrative data to guide the interpretation of results and prioritization of compounds for lead optimization.
Data Presentation: Comparison of Orthogonal Validation Assays
Effective hit validation relies on comparing data from assays with different technological principles. A robust hit will demonstrate consistent activity across multiple, independent methods. The following table provides an illustrative comparison of three hypothetical pyrazole-based kinase inhibitors (PZ-1, PZ-2, PZ-3) targeting VEGFR2, showcasing how data from biochemical, biophysical, and cell-based assays can be integrated to build confidence in a screening hit.
| Compound ID | Biochemical Assay | Biophysical Assay | Cell-Based Assays |
| VEGFR2 Kinase Inhibition | Direct Binding to VEGFR2 | HUVEC Viability | |
| IC50 (nM) | Kd (nM) | GI50 (nM) | |
| PZ-1 | 15 | 25 | 50 |
| PZ-2 | 5,000 | >50,000 | >20,000 |
| PZ-3 | 20 | 35 | 75 |
| Staurosporine (Control) | 5 | 10 | 15 |
Interpretation:
-
PZ-1 emerges as a strong, selective candidate. It demonstrates potent inhibition of the target enzyme in a biochemical assay, confirmed by direct binding in a biophysical assay. Crucially, this activity translates to a cellular context by inhibiting the growth of a VEGFR2-dependent cell line (HUVEC) at a similar concentration, while showing no off-target cytotoxicity in an unrelated cell line (A549).
-
PZ-2 is likely a false positive from the primary screen. Its weak activity in the biochemical assay and lack of detectable binding or cellular activity suggest it does not engage the target as intended.
-
PZ-3 is a potent hit but raises concerns about selectivity. While it shows strong biochemical and biophysical engagement with VEGFR2 and on-target cellular activity, it also exhibits cytotoxicity in the A549 cell line at a concentration less than 10-fold higher than its on-target activity. This suggests potential off-target effects that would need to be investigated.
-
Staurosporine , a non-selective kinase inhibitor, serves as a positive control, showing high potency across all assays, including the off-target cytotoxicity assay.
Mandatory Visualizations
Diagrams are essential for visualizing the complex biological and experimental processes involved in hit validation.
Caption: A typical workflow for orthogonal validation of screening hits.
Caption: The PI3K/Akt signaling pathway, a common target of pyrazole inhibitors.
Caption: The p38 MAPK signaling cascade, a key pathway in inflammation.
Experimental Protocols
Detailed and reproducible protocols are essential for robust hit validation. Below are methodologies for key assays discussed in this guide.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the in vitro potency (IC50) of pyrazole compounds against a specific protein kinase (e.g., VEGFR2).
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase substrate (specific peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test pyrazole compounds and control inhibitor (e.g., Staurosporine)
-
Kinase reaction buffer (specific to the kinase)
-
ATP solution
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole compounds and a known inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its peptide substrate in kinase buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: To start the kinase reaction, add 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.[2]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Biophysical Thermal Shift Assay (TSA)
Objective: To confirm direct binding of pyrazole compounds to the target protein by measuring changes in its thermal stability.
Materials:
-
Purified target protein (≥90% purity)
-
SYPRO™ Orange dye (5000x stock in DMSO)
-
Test pyrazole compounds
-
Real-Time PCR instrument with a thermal melt curve function
-
PCR plates/tubes
Procedure:
-
Sample Preparation: Prepare a master mix containing the target protein (typically 2-5 µM final concentration) and SYPRO Orange dye (typically 5x final concentration) in an appropriate assay buffer.
-
Compound Addition: Dispense the protein/dye mixture into PCR plate wells. Add a small volume of the test pyrazole compound or DMSO (vehicle control) to each well.
-
Thermal Denaturation: Place the plate in a Real-Time PCR instrument. Program the instrument to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) at a ramp rate of approximately 1°C/minute.
-
Fluorescence Monitoring: Set the instrument to monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: As the protein unfolds, it exposes hydrophobic regions to which SYPRO Orange binds, causing an increase in fluorescence. Plot fluorescence versus temperature to generate a melting curve. The midpoint of this transition is the melting temperature (Tm). Calculate the change in melting temperature (ΔTm) between the protein with the compound and the DMSO control. A positive ΔTm indicates that the compound binds to and stabilizes the protein.
Protocol 3: Cell-Based Viability Assay (MTT)
Objective: To assess the effect of pyrazole compounds on the proliferation and viability of a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., HUVEC for VEGFR2 inhibitors, A549 for off-target effects)
-
Complete cell culture medium
-
Test pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization solution
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the GI50 (Growth Inhibition 50%) value.
Protocol 4: Cell-Based Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the cellular effect of the pyrazole compounds is due to the induction of apoptosis.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Test pyrazole compounds
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the pyrazole compound at concentrations around its GI50 value for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer from the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[1]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[1]
-
By systematically applying these orthogonal assays, researchers can build a comprehensive profile of their pyrazole-based screening hits, enabling confident decision-making and efficient allocation of resources in the progression towards clinical candidates.
References
A Comparative Analysis of Thienyl vs. Phenyl Substituted Pyrazoles in COX-2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclooxygenase-2 (COX-2) inhibitory activities of thienyl- and phenyl-substituted pyrazole derivatives. This analysis is supported by experimental data from various studies, detailing the structure-activity relationships and pharmacological effects of these two important classes of compounds.
The pyrazole scaffold is a well-established core in the design of selective COX-2 inhibitors, with the most prominent example being the FDA-approved drug Celecoxib.[1][2] The therapeutic action of these non-steroidal anti-inflammatory drugs (NSAIDs) is primarily based on their ability to selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[3][4] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3][4]
The nature of the substituent at the pyrazole ring significantly influences the compound's potency and selectivity towards COX-2. This guide focuses on the comparative effects of substituting this core with either a thienyl or a phenyl group, providing a comprehensive overview based on available in vitro and in vivo data.
Data Presentation: In Vitro COX-1 and COX-2 Inhibition
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various thienyl and phenyl-substituted pyrazole derivatives against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also presented to quantify the selectivity for COX-2.
Table 1: COX-2 Inhibitory Activity of Phenyl-Substituted Pyrazole Derivatives
| Compound | Phenyl Ring Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Celecoxib | 4-sulfonamide | 14.7 | 0.045 | 327 | [5] |
| Compound 11 | Varies | - | 0.043 | - | [6] |
| Compound 12 | Varies | - | 0.049 | - | [6] |
| Compound 15 | Varies | - | 0.049 | - | [6] |
| Compound 11a | Trifluoromethyl | - | 1.24 | 7.03 | [7] |
| Compound 12 (amide-linked) | Naphthalen-1-yl, F | - | 0.22 | 179.18 | [7] |
| Compound 13 | 4-bromophenyl, methoxy | - | 0.28 | 172.32 | [7] |
| PYZ16 | Diaryl | - | 0.52 | 10.73 | [8] |
| PYZ20 | Dihydropyrazole sulfonamide | - | 0.33 | - | [8] |
| PYZ21 | Dihydropyrazole sulfonamide | - | 0.08 | - | [8] |
| PYZ28 | Pyrazoline | >50 | 0.26 | >192.3 | [9] |
| PYZ31 | - | - | 0.01987 | - | [10] |
| PYZ32 | Dihydro-pyrazolyl-thiazolinone | - | 0.5 | - | [8] |
| Compound 5n | 8-methyl, p-tolyl | 35.6 | 0.07 | 508.6 | [11] |
| Compound 33 | - | - | 2.52 | - | [12] |
| Compound 34 | Nitrogen at ortho position | - | 38.12 | - | [12] |
| Compound 35 | Chlorine at ortho position | - | 32.11 | - | [12] |
| Compound 40 | Chloroacetamide | - | 0.020 | 5 | [12] |
| Compound 42 | Propionamide morpholine | - | - | 22 | [12] |
| Compound 44 | Benzotiophenyl, carboxylic acid | - | 0.01 | - | [12] |
| Compound 5f | Trimethoxy | 14.34 | 1.50 | 9.56 | [13] |
| Compound 6e | Bromo | 21.34 | 2.51 | 8.50 | [13] |
| Compound 6f | Trimethoxy | 9.56 | 1.15 | 8.31 | [13] |
Table 2: COX-2 Inhibitory Activity of Thienyl-Substituted Pyrazole Derivatives
| Compound | Thienyl Ring Position/Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Compound 3 | Thiophene | - | - | - | [14] |
| Compound 6a | Thienopyrimidine | - | - | - | [14] |
| Compound 9 | Thienopyrimidine | - | - | - | [14] |
| Compound 11 (Thiophene) | Thiophene | - | - | - | [14] |
| Compound 13 (Thiophene) | Thiophene | >10 | 0.079 | >126.58 | [14] |
Note: A direct comparison is challenging as different studies use varied assay conditions and reference compounds. However, the data suggests that both phenyl and thienyl substitutions can lead to potent and selective COX-2 inhibitors.
Experimental Protocols
A standardized in vitro COX inhibition assay is crucial for comparing the potency and selectivity of different compounds. A general workflow for such an assay is described below.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (thienyl and phenyl-substituted pyrazoles)
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated with the test compounds or reference inhibitor at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.
-
Incubation: The reaction mixture is incubated for a specific period (e.g., 2 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: The reaction is stopped by adding a quenching agent (e.g., a solution of HCl).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway of COX-2 in Inflammation
Caption: COX-2 signaling pathway in inflammation.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
Conclusion
References
- 1. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.aalto.fi [research.aalto.fi]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the selectivity of 3-Methyl-5-(2-thienyl)-1h-pyrazole against kinase isoforms
For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the kinase selectivity of novel chemical entities, using 3-Methyl-5-(2-thienyl)-1h-pyrazole as a representative scaffold. While specific selectivity data for this exact compound is not publicly available, this guide leverages data from structurally related pyrazole-based kinase inhibitors to illustrate the evaluation process.
The pyrazole scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the basis of numerous therapeutic agents.[1] The inclusion of a thienyl group, as seen in this compound, offers a valuable structural motif for establishing potent and selective interactions within the ATP-binding pocket of various kinases. A comprehensive evaluation of a compound's selectivity across the kinome is crucial for identifying potential therapeutic applications and anticipating off-target effects.
Comparative Kinase Selectivity of Pyrazole-Based Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. The following tables summarize the kinase selectivity of several pyrazole-based compounds, providing a benchmark for comparison.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| Compound 7a | JNK3 | 635 | Highly selective against a panel of 38 kinases, with over 6-fold selectivity against GSK3β and minimal inhibition of p38α, Erk, JNK1, and JNK2.[2] | [2] |
| Compound 8a | JNK3 | 227 | Demonstrates potent and selective inhibition of JNK3.[2] | [2] |
| Compound 5a | c-Met | 4.27 | Exhibits potent inhibition of c-Met kinase.[3] | [3] |
| Compound 5b | c-Met | 7.95 | Shows strong inhibitory activity against c-Met.[3] | [3] |
| Afuresertib (GSK2110183) | Akt1 | 0.02 | Potently inhibits all three Akt isoforms, with the highest potency for Akt1.[1] | [1] |
| Compound P-6 | Aurora-A | 110 | Shows potent inhibition of Aurora-A kinase.[4] | [4] |
| Compound 10e | JAK2/3, Aurora A/B | JAK2: 166, JAK3: 57, Aurora A: 939, Aurora B: 583 | A multi-targeted inhibitor with potent activity against JAK and Aurora kinases.[5] | [5] |
Experimental Protocols for Kinase Inhibition Assays
Accurate and reproducible experimental data are the foundation of any comparative analysis. Below are detailed protocols for common kinase inhibition assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.
-
Materials:
-
Kinase of interest
-
Substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent ATP detection reagent
-
384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the compound solution to the wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Initiate the reaction by adding the ATP solution to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
-
Cell-Based Target Engagement Assay (Western Blot)
This method assesses the ability of a compound to inhibit the phosphorylation of a specific substrate within a cellular context.
-
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer
-
Primary antibodies (total and phosphorylated forms of the target substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target substrate.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Visualizing Kinase Signaling Pathways and Experimental Workflows
Understanding the context in which a kinase inhibitor functions is essential. The following diagrams, generated using the DOT language, illustrate a representative kinase signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: Simplified MAPK signaling pathway with a hypothetical pyrazole inhibitor targeting RAF kinase.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-validation of 3-Methyl-5-(2-thienyl)-1h-pyrazole activity in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of various 3-Methyl-5-(2-thienyl)-1H-pyrazole derivatives across different cancer cell lines. The data presented is based on published experimental findings and aims to offer insights into the potential of this chemical scaffold in oncology drug discovery.
In Vitro Anticancer Activity of Thienyl-Pyrazole Derivatives
The cytotoxic effects of several this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following table summarizes the IC50 values for various derivatives in different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 1 | A549 (Lung Carcinoma) | 5.988 ± 0.12 | - | - |
| Derivative 2 | MCF-7 (Breast Adenocarcinoma) | 43.4 | - | - |
| MDA-MB-231 (Breast Adenocarcinoma) | 35.9 | - | - | |
| Derivative 3 | MCF-7 (Breast Adenocarcinoma) | 39.0 | - | - |
| MDA-MB-231 (Breast Adenocarcinoma) | 35.1 | - | - | |
| [3-(furan-2-yl)pyrazol-4-yl]chalcone | HepG2 (Hepatocellular Carcinoma) | > 85% inhibition at 100 µg/ml | - | - |
| MCF7 (Breast Adenocarcinoma) | > 85% inhibition at 100 µg/ml | - | - | |
| A549 (Lung Carcinoma) | > 85% inhibition at 100 µg/ml | - | - | |
| [3-(thiophen-2-yl)pyrazol-4-yl]chalcone | HepG2 (Hepatocellular Carcinoma) | > 85% inhibition at 100 µg/ml | - | - |
| MCF7 (Breast Adenocarcinoma) | > 85% inhibition at 100 µg/ml | - | - | |
| A549 (Lung Carcinoma) | > 85% inhibition at 100 µg/ml | - | - |
Experimental Protocols
The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.
MTT Assay Protocol
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
The test compound, this compound or its derivatives, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium.
-
The medium from the wells is replaced with the medium containing the test compound. Control wells with medium and solvent alone are also included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.[1]
3. MTT Addition and Incubation:
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1][2]
-
The plates are then incubated for an additional 2-4 hours at 37°C.[1][2] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
4. Solubilization of Formazan:
-
The medium containing MTT is removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.[2]
5. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[2] The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the cell viability against the concentration of the compound.[1]
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 values of test compounds.
While the precise signaling pathways affected by this compound are not fully elucidated, many pyrazole derivatives are known to induce apoptosis. A simplified, hypothetical apoptotic pathway that could be modulated by such compounds is depicted below.
Caption: A potential apoptotic signaling pathway modulated by pyrazole derivatives.
References
Comparative docking studies of thienyl-pyrazole derivatives with target proteins
A comprehensive analysis of molecular docking simulations reveals the significant potential of thienyl-pyrazole derivatives as inhibitors of various key protein targets in drug discovery. This guide provides a comparative overview of their binding affinities, details the experimental protocols used in these computational studies, and visualizes the typical workflow, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Docking Performance of Pyrazole Derivatives
The following tables summarize the quantitative data from various docking studies, showcasing the binding energies and inhibitory concentrations of different pyrazole derivatives against their respective protein targets.
Table 1: Docking Performance of Pyrazole Derivatives against Kinase Targets
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | IC50 (µM) | Reference |
| 11 | EGFR TK | - | - | 0.06 | [1] |
| Compound 3 | EGFR | -10.73 | - | - | [2][3] |
| Compound 6 | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | - | - | Activity at 100 µM | [4] |
| 22 | EGFR | -8.61 | - | 0.6124 | [5] |
| 23 | EGFR | -10.36 | - | 0.5132 | [5] |
| 1b | VEGFR-2 (2QU5) | - | -10.09 | - | [6][7][8] |
| 1d | Aurora A (2W1G) | - | -8.57 | - | [6][7][8] |
| 2b | CDK2 (2VTO) | - | -10.35 | - | [6][7][8] |
| 31 | CDK2 | -5.372 | - | 42.79 | [5] |
| 32 | CDK2 | -7.676 | - | 55.73 | [5] |
Table 2: Docking Performance of Pyrazole Derivatives against Cyclooxygenase (COX) Enzymes
| Compound ID | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Selectivity Index (SI) | Reference |
| 5u | COX-2 | -12.907 | 1.79 | 72.73 | [9][10][11] |
| 5s | COX-2 | -12.24 | 2.51 | 65.75 | [9][10][11] |
| Celecoxib (Reference) | COX-2 | -9.924 | - | 78.06 | [9][10][11] |
Table 3: Docking Performance of Pyrazoline-Thiazole Derivatives against Cholinesterases
| Compound ID | Target Protein | IC50 (µM) | Kᵢ (µM) | Reference |
| 3f | Acetylcholinesterase (AChE) | 0.382 | - | [12] |
| 3g | Acetylcholinesterase (AChE) | 0.338 | - | [12] |
| 3g | Butyrylcholinesterase (BChE) | 2.087 | - | [12] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the results and for designing future experiments. Below are detailed protocols based on the available literature.
Molecular Docking with AutoDock Vina
A prevalent tool for molecular docking is AutoDock Vina.[13] The general protocol involves the preparation of the protein and ligand, defining the search space, and running the docking simulation.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 2D structures of the thienyl-pyrazole derivatives are drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., SDF).
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., Universal Force Field - UFF).[14]
-
Gasteiger charges are computed for the ligand atoms, and the structure is saved in the PDBQT format.
-
-
Grid Box Definition:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by using active site prediction tools. For instance, a grid box of 25 Å x 25 Å x 25 Å might be used.[14]
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations. The software employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and to predict the binding affinity.[8]
-
The simulation is typically run with a set number of genetic algorithm runs (e.g., 10).[8]
-
The results are generated as a series of binding poses for each ligand, ranked by their predicted binding affinities (docking scores) in kcal/mol.
-
Molecular Docking with AutoDock 4.2
Some studies utilize AutoDock 4.2, which involves a slightly different workflow.
-
Protein and Ligand Preparation: Similar to the AutoDock Vina protocol, the protein and ligand structures are prepared and saved in the PDBQT format.
-
Grid Parameter and Docking Parameter File Generation: Grid parameter files (.gpf) and docking parameter files (.dpf) are created to define the grid box and the docking algorithm settings, respectively.
-
Running AutoGrid and AutoDock:
-
AutoGrid is run to pre-calculate grid maps for various atom types within the defined grid box.
-
AutoDock is then run to perform the docking simulation using the generated grid maps and the settings specified in the docking parameter file. The Lamarckian genetic algorithm is a commonly used search algorithm.[8]
-
-
Analysis of Results: The results are clustered and ranked based on the binding energy. The lowest binding energy conformation is typically considered the most favorable binding pose.
Visualizing the Docking Workflow
The following diagram illustrates the general workflow of a comparative molecular docking study.
Caption: General workflow of a comparative molecular docking study.
References
- 1. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.org.za [scielo.org.za]
- 3. Synthesis and docking studies of 1,3,4-oxadiazole, keto pyrazole, pyrrole and lactam derivatives of Thienopyrimidinesas EGFR tyrosine kinase inhibitors [scielo.org.za]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. mdpi.com [mdpi.com]
Head-to-Head Comparison: Anticancer Potential of Pyrazole Derivatives versus Standard Chemotherapeutic Agents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Note on 3-Methyl-5-(2-thienyl)-1h-pyrazole: Extensive literature searches did not yield specific data on the anticancer properties of this compound. Therefore, this guide provides a broader comparison of the anticancer potential of the pyrazole scaffold, as a class of compounds, against well-established anticancer drugs: Doxorubicin, Paclitaxel, and Cisplatin. The information on pyrazole derivatives is synthesized from various studies on different substituted pyrazoles.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous search for novel and more effective therapeutic agents. Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including promising anticancer effects.[1][2][3] This guide presents a head-to-head comparison of the general anticancer properties of pyrazole derivatives with three cornerstone chemotherapeutic drugs: Doxorubicin, Paclitaxel, and Cisplatin. The comparison focuses on their mechanisms of action, effects on key signaling pathways, and in vitro cytotoxicity.
Comparative Data on Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives and standard anticancer drugs against several human cancer cell lines. It is important to note that the IC50 values for pyrazole derivatives are from different studies and represent the activity of various substituted pyrazoles, not a single compound. The IC50 values for the standard drugs can also vary significantly between studies and experimental conditions.[4][5]
| Compound Class | Compound/Derivative Example | Cancer Cell Line | IC50 (µM) |
| Pyrazole Derivatives | Pyrazole-isoxazole hybrid | HT-1080 | ≥ 100[1] |
| Pyrazole-thiazolidinone hybrid | Lung Cancer | Moderate inhibition[1] | |
| Benzimidazole linked pyrazole | A549, MCF-7, HepG2 | Potent activity | |
| Sugar-based pyrazole | HepG2, A549 | Good inhibitory activity | |
| Pyrazole-indole hybrid (7a) | HepG2 | 6.1 ± 1.9[6] | |
| Pyrazole-indole hybrid (7b) | HepG2 | 7.9 ± 1.9[6] | |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (22) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28[2] | |
| Doxorubicin | Standard Drug | HeLa | 1.00[7] |
| A549 | 1.50[7] | ||
| PC3 | 8.00[7] | ||
| LNCaP | 0.25[7] | ||
| MCF-7 | 2.50 - 8.31[3][8] | ||
| MDA-MB-231 | 6.60[8] | ||
| Paclitaxel | Standard Drug | Various (8 cell lines) | 0.0025 - 0.0075[9] |
| NSCLC cell lines (120h exposure) | 0.027[10] | ||
| SCLC cell lines (120h exposure) | <0.0032 - 5.0[10] | ||
| Cisplatin | Standard Drug | HeLa (48h exposure) | Highly variable (>99.7% heterogeneity)[4] |
| MCF-7 (48h exposure) | Highly variable (>99.7% heterogeneity)[4] | ||
| HepG2 (48h exposure) | Highly variable (>99.7% heterogeneity)[4] | ||
| 5637 (48h exposure) | 1.1[11] | ||
| HT-1376 (48h exposure) | 2.75[11] |
Mechanisms of Action and Signaling Pathways
Pyrazole Derivatives: A Multifaceted Approach
Pyrazole derivatives exert their anticancer effects through diverse mechanisms, often targeting multiple cellular pathways. Their specific activity is highly dependent on the substitutions on the pyrazole ring.[2]
-
Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[12] This is often mediated through the activation of key apoptotic proteins like p53 and caspases.[6][12]
-
Cell Cycle Arrest: Several pyrazole compounds cause cell cycle arrest, typically at the G2/M phase, thereby inhibiting cell proliferation.[12]
-
Enzyme Inhibition: A significant number of pyrazole derivatives act as inhibitors of various kinases that are crucial for cancer cell survival and proliferation, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others.[2]
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, similar to the mechanism of Vinca alkaloids and other microtubule-targeting agents.[12][13]
The following diagram illustrates a generalized signaling pathway targeted by some anticancer pyrazole derivatives.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin is an anthracycline antibiotic with broad-spectrum anticancer activity. Its primary mechanisms of action include:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting macromolecular biosynthesis.[]
-
Topoisomerase II Inhibition: It forms a complex with DNA and topoisomerase II, leading to DNA strand breaks.[][15]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin metabolism produces free radicals that can damage cellular components, including DNA and membranes, leading to apoptosis.[][16]
The signaling pathway for Doxorubicin's action is depicted below.
Paclitaxel: Microtubule Stabilization
Paclitaxel, a taxane, has a unique mechanism of action that targets the microtubules.
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[2][12][17] This stabilization disrupts the normal dynamic instability of microtubules, which is essential for mitosis.
-
Mitotic Arrest: The stabilized microtubules lead to the arrest of the cell cycle in the G2/M phase.[2][17]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to cancer cell death.[2][12]
The signaling pathway for Paclitaxel's action is illustrated below.
Cisplatin: DNA Cross-linking
Cisplatin is a platinum-based chemotherapeutic agent that primarily targets DNA.
-
DNA Cross-linking: Upon entering the cell, cisplatin forms highly reactive platinum complexes that create intrastrand and interstrand cross-links in DNA.[13] These adducts distort the DNA structure.
-
Inhibition of DNA Replication and Transcription: The DNA cross-links interfere with DNA replication and transcription, leading to cell cycle arrest.[1]
-
Induction of Apoptosis: The cellular machinery recognizes the DNA damage, which triggers apoptotic pathways.[1][18]
The signaling pathway for Cisplatin's action is shown below.
Experimental Protocols
The following are representative protocols for key in vitro assays used to evaluate the anticancer activity of compounds like pyrazole derivatives.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines and to determine its IC50 value.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a pyrazole derivative) or a standard drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for a typical MTT assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is quadrant-gated to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
Pyrazole derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their ability to target a wide range of cellular processes, including cell cycle progression, apoptosis, and key signaling kinases, provides a multi-pronged approach to inhibiting cancer cell growth. While established drugs like Doxorubicin, Paclitaxel, and Cisplatin remain mainstays in chemotherapy, their significant side effects and the development of drug resistance underscore the need for new therapeutic strategies. The diverse mechanisms of action exhibited by pyrazole derivatives suggest their potential to overcome some of these limitations. Further structure-activity relationship studies and preclinical evaluations are warranted to identify specific pyrazole compounds with superior efficacy and safety profiles for potential clinical development.
References
- 1. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal of 3-Methyl-5-(2-thienyl)-1h-pyrazole: A Guide for Laboratory Professionals
For immediate reference, 3-Methyl-5-(2-thienyl)-1h-pyrazole should be treated as hazardous chemical waste. The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. This guide provides a procedural framework for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, these procedures are based on best practices for structurally similar pyrazole and thiophene derivatives.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and facilities.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[3][4] High-temperature incineration is a common and effective method for such compounds.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
1. Waste Segregation: Proper segregation at the point of generation is crucial to prevent unintended chemical reactions.
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1] Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[1]
2. Waste Container Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".[4]
-
Appropriate hazard warnings (e.g., "Harmful," "Irritant").[1]
3. Waste Storage: Store the sealed waste container in a designated hazardous waste accumulation area.[1] This area should be well-ventilated and away from incompatible materials.[1]
4. Request for Disposal: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to the EHS department.
Data Presentation: Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1. Preparation | Don appropriate Personal Protective Equipment (PPE). | Includes chemical-resistant gloves, safety goggles, and a lab coat. |
| Work within a certified chemical fume hood. | Prevents inhalation of dust or vapors. | |
| 2. Segregation | Separate solid and liquid waste streams. | Prevents accidental chemical reactions. |
| Solid Waste: Collect unused compound and contaminated disposables. | Use a dedicated, compatible container.[1] | |
| Liquid Waste: Collect solutions containing the compound. | Use a separate, dedicated container. Do not mix with other waste.[3] | |
| 3. Labeling | Clearly label the waste container. | Include "Hazardous Waste," the full chemical name, and hazard warnings.[4] |
| 4. Storage | Store the sealed container in a designated area. | The area must be secure, well-ventilated, and away from incompatible materials.[1] |
| 5. Disposal | Arrange for pickup by a licensed professional. | Contact your institution's EHS department to schedule disposal.[3] |
| Method: High-temperature incineration is recommended. | Ensures complete destruction of the hazardous compound.[1] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are available, the standard protocol is to prepare the waste for collection by a certified hazardous waste management company. This involves the segregation, labeling, and safe storage of the chemical waste as detailed above.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-Methyl-5-(2-thienyl)-1h-pyrazole
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. For handling 3-Methyl-5-(2-thienyl)-1h-pyrazole, the following PPE is recommended.
| PPE Category | Item | Specifications & Use Case |
| Eye and Face Protection | Safety Goggles or a Face Shield | Should be worn at all times to protect against splashes. A face shield offers broader protection and is recommended when handling larger quantities or during procedures with a high risk of splashing.[1][2][3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally suitable for handling pyrazole derivatives.[5] Always inspect gloves for any signs of degradation or perforation before use.[6] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard lab coat should be worn to protect against minor spills.[5][7] For tasks with a higher risk of significant splashes, a chemical-resistant apron over the lab coat is advised.[5] |
| Respiratory Protection | N95 Respirator or Air-Purifying Respirator | Recommended when handling the compound as a powder to avoid inhalation of dust particles.[8] In poorly ventilated areas or when there is a risk of aerosol generation, an air-purifying respirator with appropriate organic vapor cartridges should be used.[5] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.[1][4]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.
Storage:
-
Store in a tightly closed, properly labeled container.[1][2][4]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid compound and any contaminated disposable materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed container for solid chemical waste.[7]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[7] Do not mix with other incompatible waste streams.[7]
Disposal Procedure:
-
Under no circumstances should this compound or its waste be disposed of down the drain.[7]
-
All waste containing this compound should be treated as hazardous chemical waste.[9]
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints from acquisition to disposal.
Caption: Chemical Handling and Disposal Workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. PPE Persaonl Protective Equipment - Pesticide Safety - NPSEC [npsec.us]
- 7. benchchem.com [benchchem.com]
- 8. shop.dqeready.com [shop.dqeready.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
